3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
Description
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Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride (CAS 1713160-68-9): A Critical Building Block in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds has become a cornerstone of rational drug design. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) exemplifies this paradigm. As a highly functionalized intermediate, it serves as a privileged building block in the synthesis of small-molecule protein kinase modulators, most notably Phosphoinositide 3-kinase (PI3K) inhibitors [1].
This technical guide provides an in-depth analysis of the compound’s physicochemical profile, the causality behind its synthetic methodology, and its critical role in targeted oncology and immunology workflows.
Physicochemical Profiling & Structural Rationale
The utility of this building block lies in its precise arrangement of functional groups, each serving a distinct mechanistic or synthetic purpose.
Quantitative Data Summary
| Property | Value |
| Compound Name | 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride |
| Salt CAS Number | 1713160-68-9 |
| Free Base CAS Number | 1219977-37-3 |
| Molecular Formula | C9H10BrClFNO |
| Molecular Weight | 282.54 g/mol |
| Core Architecture | sp3-rich azetidine ring ether-linked to a di-substituted halobenzene |
Structural Causality (The "Why")
-
The Azetidine Ring (sp3 Core): Compared to larger heterocycles (pyrrolidines, piperidines), the 4-membered azetidine ring offers superior conformational rigidity. This restricts the exit vector of the attached phenoxy group, reducing the entropic penalty upon binding to the tight ATP-binding pockets of kinases[2]. Furthermore, it lowers the overall lipophilicity (LogP) of the final Active Pharmaceutical Ingredient (API), enhancing aqueous solubility and metabolic stability.
-
The 4-Bromo Handle: This acts as a highly reactive, orthogonal site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries by coupling various boronic acids to the core.
-
The 2-Fluoro Substitution: Fluorine modulation serves two purposes. Synthetically, its electron-withdrawing nature lowers the pKa of the parent phenol, increasing its nucleophilicity in the Mitsunobu reaction. Biologically, it blocks the ortho-position from Cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the resulting drug.
Synthetic Methodology & Causality
The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine must be executed with strict chemoselectivity to preserve the delicate aryl bromide bond. The following self-validating protocol is adapted from established patent literature for PI3K modulator synthesis [1].
Step-by-Step Experimental Protocol
Step 1: Mitsunobu Etherification
-
Procedure: Charge a dry, argon-purged flask with 4-bromo-2-fluorophenol (1.0 eq, e.g., 5.23 mmol) and 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF (12 mL). Add tris(4-methoxyphenyl)phosphine (1.5 eq). Cool the mixture to 0 °C, then add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir at room temperature until TLC indicates complete consumption of the phenol. Purify via silica gel chromatography.
-
Causality: Why use tris(4-methoxyphenyl)phosphine instead of standard triphenylphosphine? The electron-donating methoxy groups make the phosphorus atom significantly more nucleophilic. This accelerates the attack on DIAD to form the betaine intermediate, which is critical for overcoming the steric hindrance of the secondary alcohol on the azetidine ring, thereby maximizing the yield [1].
Step 2: Chemoselective N-Deprotection
-
Procedure: Dissolve the isolated 1-benzhydryl-3-(4-bromo-2-fluorophenoxy)azetidine in anhydrous 1,2-dichloroethane (DCE). At 0 °C, add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq). Reflux the mixture for 3 hours. Concentrate the solvent in vacuo, redissolve the residue in methanol, and reflux for 1 hour. Concentrate to yield the crude free base.
-
Causality: Why avoid standard palladium-catalyzed hydrogenation (Pd/C, H2) to remove the benzhydryl group? Hydrogenation conditions would inevitably cause hydrodehalogenation, cleaving the critical 4-bromo handle required for downstream SAR exploration. The ACE-Cl method selectively forms a carbamate that undergoes methanolysis to yield the secondary amine, perfectly preserving the aryl bromide.
Step 3: Hydrochloride Salt Formation
-
Procedure: Dissolve the crude azetidine free base in a minimal volume of dry diethyl ether or ethyl acetate. Dropwise, add a solution of HCl in 1,4-dioxane (4.0 M, 1.1 eq) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
-
Causality: The free base of this azetidine is an unstable oil prone to oxidative degradation. Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This ensures precise stoichiometric control and long-term shelf stability for downstream API manufacturing.
Figure 1: Synthetic workflow and downstream application of the azetidine building block.
Application in Drug Discovery: PI3K Modulators
Once synthesized, 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is deployed in the modular assembly of kinase inhibitors. The secondary amine of the azetidine is typically reacted via Nucleophilic Aromatic Substitution (SNAr) with a heterocyclic core (e.g., a purine, pyrimidine, or quinazoline). Following this, the 4-bromo group is subjected to Suzuki-Miyaura cross-coupling.
This specific sequence was heavily utilized by Rhizen Pharmaceuticals SA in the development of novel PI3K modulators for the treatment of solid tumors, leukemias, and inflammatory diseases (such as COPD and asthma) [1][2]. The ability to rapidly swap out boronic acids at the 4-bromo position allows researchers to fine-tune the inhibitor's potency, selectivity across PI3K isoforms (α, β, γ, δ), and pharmacokinetic properties.
Mechanistic Pathway: PI3K/AKT/mTOR Inhibition
The PI3K pathway is a critical intracellular signaling cascade that drives cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers and autoimmune disorders. Small molecules derived from the azetidine building block act as ATP-competitive inhibitors, binding directly to the catalytic domain of PI3K and shutting down the downstream activation of AKT and mTOR.
Figure 2: PI3K/AKT/mTOR signaling pathway targeted by azetidine-derived kinase inhibitors.
Conclusion
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS 1713160-68-9) is far more than a simple chemical reagent; it is a rationally designed structural motif that solves specific physicochemical and synthetic challenges in drug discovery. By providing conformational restriction, metabolic shielding via fluorination, and a versatile cross-coupling handle, it enables the rapid generation of highly potent, selective kinase inhibitors. Understanding the causality behind its synthesis and application is essential for any application scientist or medicinal chemist working in modern targeted therapeutics.
References
- Nagarathnam, D., Vakkalanka, S. K. V. S., Muthuppalaniappan, M., Viswanadha, S., Babu, G., & Bhavar, P. K. (2012). Novel compounds as modulators of protein kinases (US Patent App. 13/464,587). U.S. Patent and Trademark Office.
- Rhizen Pharmaceuticals SA. (2012). Novel compounds as modulators of protein kinases (WIPO Patent No. WO2012151525A1). World Intellectual Property Organization.
Technical Whitepaper: Chemical Properties and Synthetic Utility of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl in Drug Discovery
Executive Summary: The Rationale for sp³-Enriched Scaffolds
In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-enriched scaffolds is a proven strategy to improve pharmacokinetic profiles. Azetidines, four-membered nitrogen heterocycles, have emerged as privileged structures in this paradigm[1]. They offer a metabolically stable, sterically compact alternative to larger saturated heterocycles like piperidines and pyrrolidines, effectively lowering the overall lipophilicity (logP) and basicity (pKa) of active pharmaceutical ingredients (APIs).
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride represents a highly versatile, bifunctional building block. By combining the conformational rigidity of the azetidine ring with a dual-functionalized aryloxy moiety, this compound provides orthogonal vectors for late-stage functionalization, making it an invaluable asset for medicinal chemists optimizing lead compounds.
Physicochemical Profile & Structural Data
Accurate physicochemical data is the foundation of reproducible synthetic chemistry. The hydrochloride salt form of this azetidine ensures stability against atmospheric oxidation and improves handling by rendering the compound as a free-flowing solid.
Table 1: Quantitative and Structural Properties
| Property | Value | Structural & Synthetic Significance |
| Chemical Name | 3-(4-Bromo-2-fluorophenoxy)azetidine HCl | Standard IUPAC nomenclature for inventory and regulatory tracking. |
| Molecular Formula | C₉H₁₀BrClFNO | Includes the HCl salt; essential for stoichiometric calculations[2]. |
| Molecular Weight | 282.54 g/mol | Critical for precise molar equivalent scaling in parallel synthesis[2]. |
| Physical State | Solid (typically white/off-white powder) | Facilitates accurate gravimetric dispensing and automated solid dosing. |
| Solubility | Soluble in DMSO, MeOH, H₂O | The HCl salt ensures solubility in polar protic solvents; requires free-basing for non-polar organic reactions. |
Mechanistic Utility in Medicinal Chemistry
As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the causality of their reactivity. The architecture of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl is deliberately designed for orthogonal reactivity:
-
The Azetidine Nitrogen (Nucleophile): Once the HCl salt is neutralized, the secondary amine becomes highly nucleophilic. Its compact nature minimizes steric encumbrance during N-alkylation, N-acylation, or reductive amination, allowing for rapid library generation[1].
-
The Aryl Bromide (Electrophile): The bromine atom at the para-position of the phenoxy ring serves as an ideal handle for Palladium-catalyzed cross-coupling. It readily undergoes oxidative addition, enabling Suzuki-Miyaura or Buchwald-Hartwig aminations to extend the molecular framework[3].
-
The Aryl Fluoride (Modulator): The ortho-fluorine introduces a strong inductive electron-withdrawing effect. Mechanistically, this lowers the electron density of the aromatic ring, accelerating the oxidative addition of Pd(0) into the adjacent C-Br bond. Furthermore, the strong C-F bond blocks metabolic oxidation (e.g., by CYP450 enzymes) and restricts the rotation of the ether linkage, locking the molecule into a bioactive conformation.
Orthogonal reactivity map of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl.
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity synthesis, protocols must be designed as self-validating systems. Every step should include a diagnostic checkpoint to confirm success before proceeding.
Protocol A: In Situ Free-Basing and N-Acylation
Because the compound is supplied as a hydrochloride salt, the azetidine nitrogen is protonated and non-nucleophilic. It must be free-based.
-
Step 1: Suspend 3-(4-Bromo-2-fluorophenoxy)azetidine HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.
-
Step 2: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.
-
Causality: DIPEA is highly basic but sterically hindered (non-nucleophilic). It effectively scavenges the HCl to liberate the azetidine free base without competing with the azetidine for the electrophile.
-
-
Step 3: Slowly add the desired acid chloride (1.1 eq). Allow the reaction to warm to room temperature over 2 hours.
-
Step 4 (Self-Validation Checkpoint): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The complete disappearance of the m/z 246 [M+H]⁺ peak (the free base mass) and the appearance of the target amide mass confirms quantitative conversion.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
The aryl bromide moiety is primed for C-N bond formation. The following protocol utilizes a modern catalyst system to prevent β-hydride elimination, a common side reaction when coupling secondary aliphatic amines[3].
-
Step 1: Charge an oven-dried Schlenk flask with 3-(4-Bromo-2-fluorophenoxy)azetidine HCl (1.0 eq), a secondary amine coupling partner (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos ligand (4 mol%), and Cs₂CO₃ (3.0 eq).
-
Causality: Cs₂CO₃ serves a dual purpose: it neutralizes the azetidine HCl salt in situ and deprotonates the coordinating amine during the catalytic cycle. RuPhos is selected because its steric bulk accelerates reductive elimination, outcompeting unwanted β-hydride elimination pathways.
-
-
Step 2: Seal the flask, evacuate, and backfill with ultra-pure N₂ (repeat 3x).
-
Step 3: Inject anhydrous 1,4-dioxane (sparged with N₂ for 30 mins prior) to achieve a 0.2 M concentration. Heat the mixture to 90°C for 12 hours.
-
Step 4 (Self-Validation Checkpoint): Perform TLC (Hexanes/EtOAc 7:3) visualized under UV (254 nm). The consumption of the starting aryl bromide (which typically runs higher on the silica plate) dictates reaction completion.
Self-validating catalytic workflow for Buchwald-Hartwig amination.
Handling, Stability, and Storage
Like many hydrochloride salts of secondary amines, 3-(4-Bromo-2-fluorophenoxy)azetidine HCl is inherently hygroscopic. Prolonged exposure to ambient humidity can lead to water absorption, which will severely disrupt stoichiometric accuracy and poison moisture-sensitive organometallic catalysts (e.g., Grignard reagents or Pd(0) complexes).
Best Practices:
-
Store the compound in a tightly sealed amber glass vial at 2–8°C.
-
Maintain under an inert atmosphere (Argon or Nitrogen) during long-term storage.
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold powder.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. 1
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. 3
-
Building Blocks Catalogue July 2021. Namiki Shoji Co., Ltd.2
Sources
Structural and Synthetic Profiling of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride: A Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In modern drug development, the architectural rigidity and vector precision of small-molecule building blocks dictate the success of target engagement. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride has emerged as a privileged intermediate, particularly in the design of targeting the PI3K/AKT/mTOR signaling cascade. This whitepaper provides an in-depth technical analysis of its structural rationale, causality-driven synthetic methodology, and self-validating experimental protocols.
Structural Rationale & Physicochemical Profiling
The strategic incorporation of the 3-(4-bromo-2-fluorophenoxy)azetidine motif into a pharmacophore is driven by three distinct structural features, each engineered to optimize both pharmacodynamics and pharmacokinetics:
-
The Azetidine Core: Compared to larger heterocycles like piperidine or pyrrolidine, the four-membered azetidine ring reduces the overall lipophilicity (LogP) and topological polar surface area (TPSA), enhancing membrane permeability. Its constrained geometry restricts the conformational entropy of the attached phenoxy group, reducing the energetic penalty upon binding to a target protein.
-
2-Fluoro Substitution: The fluorine atom exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the parent phenol and modulates the electron density of the aromatic ring. Furthermore, it locks the dihedral angle of the ether linkage via stereoelectronic dipole-dipole interactions, pre-organizing the molecule for optimal target engagement.
-
4-Bromo Vector: The heavy bromine atom serves a dual purpose. Biologically, it is capable of forming highly directional within deep, hydrophobic specificity pockets of kinases. Synthetically, it acts as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Quantitative Data Summary
| Physicochemical Property | Value / Specification |
| Chemical Name | 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride |
| Molecular Formula | C₉H₁₀BrClFNO (C₉H₉BrFNO • HCl) |
| Molecular Weight | 282.54 g/mol |
| Monoisotopic Mass (Free Base) | 244.98 g/mol |
| Topological Polar Surface Area (TPSA) | 21.3 Ų |
| Hydrogen Bond Donors / Acceptors | 2 (including HCl) / 2 |
| Rotatable Bonds | 2 |
| Physical State | White to off-white crystalline solid |
Mechanistic Role in Kinase Inhibition
Dysregulation of the PI3K/AKT pathway is a hallmark of tumor proliferation and angiogenesis. Halogenated phenoxyazetidines are frequently utilized as ATP-competitive inhibitors. When the azetidine nitrogen is coupled to a hinge-binding heteroaromatic core (such as a quinazoline or pyrimidine), the rigid azetidine linker projects the 4-bromo-2-fluorophenyl moiety deep into the hydrophobic specificity pocket (often termed the "affinity pocket") of the PI3K catalytic domain.
Figure 1: PI3K/AKT signaling cascade and targeted ATP-competitive inhibition.
Synthetic Methodology: A Causality-Driven Approach
The synthesis of 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride requires precise chemoselectivity. The standard route involves a Mitsunobu etherification followed by a highly controlled N-deprotection.
Causality in Reagent Selection
-
Mitsunobu Activation: The coupling of 4-bromo-2-fluorophenol with 1-benzhydrylazetidin-3-ol utilizes rather than standard triphenylphosphine. The electron-donating methoxy groups accelerate the formation of the betaine intermediate and produce a highly polar phosphine oxide byproduct, which is significantly easier to separate from the lipophilic product via silica gel chromatography.
-
Chemoselective Deprotection: The removal of the benzhydryl protecting group presents a critical challenge. Standard catalytic hydrogenolysis (Pd/C, H₂) would indiscriminately hydrodehalogenate the aryl bromide, destroying the vital cross-coupling vector. Therefore, is employed. ACE-Cl forms an intermediate carbamate that is subsequently cleaved via methanolysis, perfectly preserving the aryl bromide.
Figure 2: Chemoselective synthesis workflow preserving the aryl bromide vector.
Step-by-Step Experimental Protocols & Validation System
The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before progression.
Protocol A: Synthesis of 1-Benzhydryl-3-(4-bromo-2-fluorophenoxy)azetidine
-
Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 4-bromo-2-fluorophenol (1.0 eq) and 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous THF (0.2 M).
-
Activation: Add tris(4-methoxyphenyl)phosphine (1.5 eq). Stir until completely dissolved.
-
Coupling: Cool the reaction mixture to 0°C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes to control the exothermic betaine formation.
-
Propagation: Remove the ice bath and heat the mixture to reflux for 12 hours.
-
Workup & Validation: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
-
Validation Check: LC-MS must show the [M+H]⁺ peak at m/z 412.1 / 414.1 (characteristic 1:1 bromine isotope pattern).
-
Protocol B: Chemoselective Deprotection & Salt Formation
-
Carbamate Formation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add 1-chloroethyl chloroformate (ACE-Cl, 3.0 eq) at 0°C. Reflux for 2 hours.
-
Methanolysis: Concentrate the reaction to complete dryness to remove excess ACE-Cl. Redissolve the crude residue in anhydrous methanol and reflux for 1 hour to cleave the intermediate carbamate.
-
Free Base Isolation: Concentrate, basify with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate to yield the free amine.
-
Salt Precipitation: Dissolve the free amine in a minimal volume of diethyl ether. Dropwise, add 4N HCl in dioxane (1.2 eq). Stir at room temperature for 30 minutes.
-
Filtration & Validation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
-
Validation Check (¹H NMR, DMSO-d₆): Confirm the absence of the benzhydryl methine proton (~4.5 ppm) and aromatic protons (~7.2-7.5 ppm). The azetidine C3 methine proton should appear shifted downfield (~5.1 ppm) due to protonation of the adjacent nitrogen.
-
References
- Source: Google Patents (US20120289496A1)
-
The PI3K Pathway in Human Disease Source: Cell URL:[Link]
-
Halogen bonding in drug discovery: from a despised phenomenon to a valid design tool Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
-
A new reagent for the selective, high-yield N-dealkylation of tertiary amines Source: Journal of Organic Chemistry (Olofson et al., ACE-Cl Methodology) URL:[Link]
Azetidine Ether Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary
The "escape from flatland" in modern drug discovery has elevated sp³-rich scaffolds from academic curiosities to industrial necessities. Among these, azetidine ethers (specifically 3-alkoxy and 3-aryloxyazetidines) represent a high-value structural motif. They function as metabolically robust bioisosteres for morpholines, piperidines, and cyclobutanes, offering a unique vector for modulating lipophilicity (LogD), basicity (pKa), and aqueous solubility without compromising ligand efficiency.
This guide details the physicochemical rationale, synthetic methodologies, and strategic application of azetidine ethers in SAR campaigns.
Part 1: The Physicochemical Rationale
The "Azetidine Switch"
Replacing a six-membered ring (morpholine/piperidine) or a carbocycle (cyclobutane) with an azetidine ether introduces high ring strain (~26 kcal/mol) and distinct electronic properties.
-
pKa Modulation: The intrinsic pKa of unsubstituted azetidine is ~11.3. Introducing an electronegative oxygen at the C3 position (3-methoxyazetidine) lowers the pKa to approximately 9.7 . This reduction is critical for optimizing membrane permeability and reducing lysosomal trapping (phospholipidosis risk) while maintaining sufficient basicity for solubility.
-
Metabolic Blocking: The C3 position of azetidine is a metabolic "soft spot," susceptible to oxidation by CYP450 enzymes to form the azetidin-3-one. Substitution with an ether linkage (–OR) effectively blocks this metabolic liability.
-
LogD and Solubility: Compared to their cyclobutane analogs, azetidine ethers lower LogD due to the polarity of the ether oxygen and the amine. Unlike morpholine, which fixes the oxygen in a six-membered ring, the azetidine ether allows the oxygen vector to adopt different conformations, potentially picking up unique H-bond interactions.
Comparative Properties Table
| Property | Piperidine | Morpholine | Azetidine (Unsubst.) | 3-Methoxyazetidine |
| Ring Size | 6 | 6 | 4 | 4 |
| Hybridization | sp³ | sp³ | sp³ | sp³ |
| pKa (approx) | 11.2 | 8.3 | 11.3 | 9.7 |
| LogP | High | Low | Moderate | Low |
| Metabolic Risk | N-dealkylation, C-ox | N-dealkylation | C3-oxidation | Low (Blocked) |
| Role | Basic Scaffold | Solubility/Metab. | Size reduction | Tuned Basicity |
Part 2: Synthetic Methodologies
The synthesis of azetidine ethers generally proceeds via the functionalization of 3-hydroxyazetidine (or its N-protected derivatives). The high ring strain of the azetidine core requires careful selection of conditions to prevent ring-opening or polymerization.
Core Building Block Synthesis
The foundational precursor is 1-benzhydrylazetidin-3-ol or N-Boc-3-hydroxyazetidine .
-
Route: Epichlorohydrin + Benzylamine
Cyclization Hydrogenolysis/Protection.
Protocol A: Synthesis of Aliphatic Azetidine Ethers (O-Alkylation)
Application: Introduction of small alkyl groups (Methyl, Ethyl, haloalkyl) to modulate pKa.
Reagents:
-
Substrate: N-Boc-3-hydroxyazetidine
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Electrophile: Alkyl iodide/bromide (e.g., MeI, EtBr)
-
Solvent: DMF or THF (Anhydrous)
Step-by-Step Protocol:
-
Activation: To a flame-dried flask under
, add N-Boc-3-hydroxyazetidine (1.0 equiv) dissolved in anhydrous DMF (0.2 M). Cool to 0°C. -
Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow. -
Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.
-
Workup: Quench carefully with saturated
solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over .[1] -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine salt.
Protocol B: Synthesis of Aryl Azetidine Ethers (SNAr)
Application: Installing heteroaromatic rings for fragment-based drug design.
Reagents:
-
Substrate: N-Boc-3-hydroxyazetidine
-
Electrophile: Activated Heteroaryl Halide (e.g., 2-chloropyridine, 4-chloropyrimidine)
-
Base: NaH (for non-activated) or Cs2CO3 (for highly activated)
-
Solvent: DMF or DMSO
Self-Validating Check:
-
If the aryl halide is electron-rich: SNAr will fail. Switch to Palladium-catalyzed Buchwald-Hartwig C-O coupling (Pd(OAc)2, RockPhos).
-
If the aryl halide is electron-poor (e.g., 2-fluoronitrobenzene): Use mild base (
) and heat ( ).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision tree for selecting the appropriate synthesis route based on the target ether type.
Caption: Decision matrix for the synthesis of 3-substituted azetidine ethers, selecting between Alkylation, SNAr, and Metal Catalysis.
Part 4: Strategic Applications in Drug Design
Bioisosteric Replacement of Morpholine
Morpholine is a classic "solubilizing group" but suffers from potential metabolic liability (N-dealkylation).
-
Strategy: Replace the morpholine ring with a 3-methoxyazetidine moiety.
-
Outcome:
-
Volume Reduction: The azetidine is smaller, reducing the overall molecular weight (MW).
-
Basicity Check: The pKa rises slightly (8.3
9.7), improving solubility in acidic media (stomach). -
Vector Change: The oxygen atom is now exocyclic, allowing it to rotate and find optimal H-bond acceptors in the binding pocket, unlike the rigid endocyclic oxygen of morpholine.
-
The "Soluble Cyclobutane"
Cyclobutanes are excellent for rigidifying alkyl chains but are lipophilic.
-
Strategy: Introduce an ether linkage at C3 (Azetidine ether).
-
Outcome: Drastic reduction in LogD (~1.0 unit drop) due to the ether oxygen and the amine, without changing the fundamental sp³ geometry or "thickness" of the ring.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate. [Link]
-
The Influence of Bioisosteres in Drug Design. National Institutes of Health (PMC). [Link]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Royal Society of Chemistry (Org. Biomol. Chem.). [Link]
-
3-Methoxyazetidine Physicochemical Data. PubChem. [Link]
- Method for Synthesizing 3-Hydroxy-Azetidine Hydrochloride.
Sources
The Strategic Integration of 4-Bromo-2-Fluorophenoxy Moieties into Azetidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and ability to provide unique three-dimensional exit vectors offer significant advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of azetidine scaffolds substituted with a 4-bromo-2-fluorophenoxy moiety at the 3-position. We will delve into the strategic rationale for this specific substitution pattern, detailed synthetic methodologies, and potential therapeutic applications, underpinned by established principles of medicinal chemistry and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation small molecule inhibitors.
The Azetidine Scaffold: A Primer on its Significance in Medicinal Chemistry
The utility of the azetidine motif in drug design stems from its unique structural and physicochemical properties. Positioned between the highly strained aziridines and the more flexible five-membered pyrrolidines, the azetidine ring offers a unique balance of stability and conformational constraint.[1] This rigidity can pre-organize appended pharmacophoric elements, leading to a lower entropic penalty upon binding to a biological target and potentially enhancing potency and selectivity.
Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine scaffold, highlighting its role in improving pharmacokinetic profiles, such as metabolic stability and solubility.[2] The nitrogen atom of the azetidine ring also serves as a versatile synthetic handle for introducing a wide array of substituents, allowing for fine-tuning of the molecule's properties.
Strategic Rationale for the 4-Bromo-2-Fluorophenoxy Substituent
The selection of the 4-bromo-2-fluorophenoxy moiety is a deliberate and strategic choice in drug design, driven by the unique contributions of each component.
-
The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[3] The high electronegativity of fluorine can influence the acidity of nearby functional groups and create favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and enhance the metabolic stability of the drug candidate.[3] In the context of the 4-bromo-2-fluorophenoxy group, the ortho-fluorine can also induce a specific conformational preference of the phenoxy ring relative to the azetidine core.
-
The Bromine Atom: The bromine atom, a larger halogen, can serve multiple purposes. It can act as a "heavy atom" to fill hydrophobic pockets within a target protein, potentially increasing binding affinity.[4] Bromine can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[4] From a synthetic perspective, the bromine atom provides a valuable handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling late-stage diversification of the scaffold.
-
The Phenoxy Linker: The ether linkage provides a stable connection between the azetidine ring and the substituted phenyl ring, while also influencing the overall polarity and hydrogen bonding capacity of the molecule.
The combination of these elements in the 4-bromo-2-fluorophenoxy group creates a unique electronic and steric profile that can be exploited to achieve high-potency and selective inhibition of various biological targets, particularly protein kinases.
Synthesis of 4-Bromo-2-Fluorophenoxy Substituted Azetidine Scaffolds
The synthesis of 3-(4-bromo-2-fluorophenoxy)azetidine can be approached through a convergent strategy, starting with the synthesis of the key intermediates: N-protected 3-hydroxyazetidine and 4-bromo-2-fluorophenol.
Synthesis of N-Boc-3-hydroxyazetidine
A common and reliable method for the synthesis of N-Boc-3-hydroxyazetidine starts from epichlorohydrin and tert-butylamine. The following is a representative protocol:
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
-
Cyclization: tert-Butylamine is reacted with epichlorohydrin to form 1-(tert-butyl)azetidin-3-ol. This reaction is typically carried out in a suitable solvent such as water or methanol.
-
Protection: The resulting 1-(tert-butyl)azetidin-3-ol is then subjected to a protection step to introduce the tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This is typically achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate.
-
Deprotection/Reprotection (if necessary): In some synthetic routes, an N-benzyl or N-benzhydryl protected 3-hydroxyazetidine is first synthesized and then deprotected via hydrogenation before the introduction of the Boc group.
Diagram: Synthetic Workflow for N-Boc-3-hydroxyazetidine
Caption: General workflow for the synthesis of N-Boc-3-hydroxyazetidine.
Williamson Ether Synthesis for Aryl Ether Formation
The key step in coupling the azetidine and phenoxy moieties is the Williamson ether synthesis.[1][5] This reaction involves the nucleophilic substitution of a leaving group on the azetidine ring by the phenoxide anion.
Experimental Protocol: Synthesis of N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine
-
Formation of the Phenoxide: 4-Bromo-2-fluorophenol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding sodium phenoxide. The reaction is typically performed at 0 °C to control the exothermicity.
-
Activation of the Azetidine Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated. This is commonly achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine (Et₃N) or pyridine in a chlorinated solvent such as dichloromethane (DCM).
-
Nucleophilic Substitution: The solution of the in situ generated sodium 4-bromo-2-fluorophenoxide is then added to the solution of the activated N-Boc-3-mesyloxyazetidine (or tosyloxyazetidine). The reaction mixture is typically heated to promote the Sₙ2 displacement of the leaving group.
-
Work-up and Purification: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine.
Diagram: Williamson Ether Synthesis Workflow
Caption: Key steps in the Williamson ether synthesis to form the target scaffold.
Deprotection and N-Functionalization
The final step to obtain the core scaffold is the removal of the Boc protecting group, which is readily achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent. The resulting 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride salt is a stable solid and serves as the key intermediate for further diversification.
The secondary amine of the deprotected azetidine is a versatile handle for introducing a wide range of substituents through various reactions, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
-
N-Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.
Characterization and Data Presentation
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The characteristic signals for the azetidine ring protons and the aromatic protons of the 4-bromo-2-fluorophenoxy group should be carefully assigned.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its isotopic pattern, which is characteristic for bromine-containing molecules.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Table 1: Predicted Spectroscopic Data for 3-(4-Bromo-2-Fluorophenoxy)azetidine
| Technique | Expected Observations |
| ¹H NMR | Signals for azetidine ring protons (typically in the range of 3.5-4.5 ppm), a multiplet for the CH-O proton, and distinct signals for the three aromatic protons. |
| ¹³C NMR | Resonances for the azetidine carbons, the C-O carbon, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Structure-Activity Relationship (SAR) Insights and Therapeutic Potential
While specific biological data for 3-(4-bromo-2-fluorophenoxy)azetidine is not extensively available in the public domain, we can infer its potential therapeutic applications based on the SAR of related compounds.[6][7][8]
-
Kinase Inhibition: The 4-bromo-2-fluorophenyl moiety is a common feature in many potent kinase inhibitors. The aromatic ring can engage in π-stacking interactions within the ATP-binding site, while the halogens can form specific interactions with the protein. The azetidine ring can serve as a scaffold to position other functional groups that can interact with the solvent-exposed region or other pockets of the kinase.
-
Central Nervous System (CNS) Applications: The introduction of fluorine can improve blood-brain barrier permeability, making this scaffold a potential candidate for CNS targets. The conformational rigidity of the azetidine ring can also be advantageous for achieving selectivity for specific receptor subtypes.
-
Antibacterial Agents: Azetidine derivatives have been explored as antibacterial agents. The unique substitution pattern of the 4-bromo-2-fluorophenoxy group could lead to novel interactions with bacterial enzymes or other targets.
Conclusion and Future Directions
The 4-bromo-2-fluorophenoxy substituted azetidine scaffold represents a promising and strategically designed framework for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the rationale behind its design, detailed synthetic protocols, and an analysis of its potential applications based on established medicinal chemistry principles. The versatility of the azetidine nitrogen and the presence of the bromine atom as a synthetic handle offer numerous opportunities for the creation of diverse chemical libraries for high-throughput screening. Further investigation into the biological activities of derivatives of this scaffold is warranted and holds the potential to yield novel drug candidates across various therapeutic areas.
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Williamson Ether Synthesis. University of California, Davis, Department of Chemistry. Available at: [Link]
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CDD Vault. (2025). SAR: Structure Activity Relationships. Available at: [Link]
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- Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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3-Aryloxyazetidine Derivatives in Modern Drug Discovery: Structural Rationale, Synthesis, and Pharmacological Profiling
Executive Summary
In the pursuit of novel chemical entities (NCEs) with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly shifting away from traditional flat, aromatic rings and bulky saturated heterocycles (like piperidines and piperazines) toward highly strained, sp³-rich scaffolds. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged structural motif[1]. Specifically, 3-aryloxyazetidine derivatives have proven to be highly effective bioisosteric replacements for biaryl substituents and larger ether-linked heterocycles, offering a unique combination of structural rigidity, reduced lipophilicity, and enhanced metabolic stability[2][3].
This technical whitepaper provides an in-depth analysis of the 3-aryloxyazetidine scaffold, detailing the causal logic behind its structural advantages, its applications across various therapeutic areas, and field-proven protocols for its synthesis and physicochemical characterization.
Structural Rationale & Bioisosterism
The incorporation of an azetidine ring into a drug candidate is rarely a random screening hit; it is usually a tactical design choice aimed at addressing specific developability problems.
The Causality of Physicochemical Optimization
When a medicinal chemist replaces a standard 6-membered ring (e.g., a 4-aryloxypiperidine) with a 3-aryloxyazetidine, several critical physicochemical shifts occur:
-
Reduction in Lipophilicity (LogP): The excision of two methylene (-CH₂-) units directly lowers the molecular weight and the lipophilicity of the molecule. Lower LogP values generally correlate with reduced off-target toxicity and improved aqueous solubility[1][4].
-
Tuning of Basicity (pKₐ): The high ring strain of the azetidine alters the s-character of the nitrogen lone pair. This subtly shifts the pKₐ compared to piperidines or pyrrolidines, allowing researchers to fine-tune the ionization state of the drug at physiological pH, which is critical for blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The compact, rigid nature of the 4-membered ring restricts the conformational flexibility of the molecule. This rigidity can shield adjacent metabolic soft spots from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life[1].
Comparative Data Presentation
The following table summarizes the typical directional shifts in physicochemical properties when transitioning from traditional scaffolds to an azetidine core.
| Property | 4-Aryloxypiperidine | 3-Aryloxypyrrolidine | 3-Aryloxyazetidine | Impact on Drug Design |
| Ring Size | 6-membered | 5-membered | 4-membered | Increased target specificity due to defined vector. |
| Relative LogP | Baseline | Lower | Lowest | Improved aqueous solubility; reduced hERG liability. |
| Fraction sp³ (Fsp³) | High | High | High | Maintains 3D complexity for target binding. |
| Metabolic Clearance | Moderate to High | Moderate | Low | Enhanced resistance to oxidative metabolism. |
Key Therapeutic Applications
The 3-aryloxyazetidine scaffold is not limited to a single therapeutic area; its versatile vector geometry allows it to probe diverse biological targets.
CNS Modulators and Monoamine Transporters
The central nervous system (CNS) requires drugs with strict physicochemical properties to cross the BBB. 3-aryloxyazetidines have been extensively investigated as high-affinity ligands for monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT)[4][5]. By binding to these transporters, these derivatives inhibit the reuptake of neurotransmitters, making them highly relevant in the development of next-generation antidepressants and neuroprotective agents.
Multitarget-Directed Ligands (MTDLs) in Alzheimer's Disease
Neurodegenerative diseases often require a polypharmacological approach. Recent studies have utilized benzothiazole-linked aryloxyazetidines and related derivatives as Multitarget-Directed Ligands (MTDLs)[6]. These compounds act as potent histamine H3 receptor (H3R) antagonists while simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), offering a synergistic approach to treating Alzheimer's disease[6].
GPCR and Oxytocin Antagonists
In the realm of G-protein-coupled receptors (GPCRs), the aryloxyazetidine motif has been successfully employed as a bioisosteric replacement for biaryl substituents in triazole-based oxytocin antagonists[2][7]. This replacement significantly improved the aqueous solubility and pharmacokinetic profile of the lead compounds without sacrificing receptor affinity.
Caption: Hypothetical modulation of synaptic neurotransmission by 3-aryloxyazetidine ligands.
Synthetic Methodologies
The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain, which can lead to ring-opening side reactions. The protocols below outline highly reliable, self-validating methodologies for constructing the 3-aryloxyazetidine linkage.
Protocol 1: Nucleophilic Substitution (Williamson Ether Synthesis)
Causality Note: While the Mitsunobu reaction is a standard method for ether synthesis, applying it directly to 3-hydroxyazetidines often results in poor yields due to the steric hindrance and transannular strain of the 4-membered ring. Therefore, a two-step activation-substitution approach (via a mesylate or tosylate) is the preferred, high-yielding route[8].
Step 1: Activation of the Hydroxyl Group
-
Dissolve 1.0 equivalent of N-Boc-3-hydroxyazetidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 1.5 equivalents of triethylamine (Et₃N) and cool the mixture to 0 °C using an ice bath.
-
Dropwise, add 1.2 equivalents of methanesulfonyl chloride (MsCl).
-
Stir for 2 hours, monitoring completion via TLC (Thin-Layer Chromatography). Self-Validation: The disappearance of the highly polar hydroxyl starting material confirms complete conversion to the mesylate.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Nucleophilic Substitution
-
In a separate flame-dried flask, dissolve 1.2 equivalents of the desired substituted phenol (e.g., 2-chloro-4,6-dimethylphenol) in anhydrous dimethylformamide (DMF)[8].
-
Add 1.5 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C to generate the phenoxide nucleophile. Stir until hydrogen gas evolution ceases.
-
Add the crude N-Boc-3-azetidinyl mesylate (from Step 1) dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 60–80 °C for 12–24 hours.
-
Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Purify via silica gel column chromatography.
Step 3: Deprotection
-
Dissolve the purified N-Boc-3-aryloxyazetidine in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA), or use 4M HCl in dioxane[8].
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure to yield the final 3-aryloxyazetidine as a TFA or HCl salt.
Caption: Workflow for the synthesis of 3-aryloxyazetidines via nucleophilic substitution.
Protocol 2: Ring Expansion via Bicyclic Aziridinium Intermediates
An alternative, elegant approach involves the solvent-controlled selective transformation of 2-(bromomethyl)aziridines. Causality Note: Heating 2-bromomethyl-2-methylaziridines in the presence of a phenol and a base (like K₂CO₃) in acetonitrile forces a rearrangement. The reaction proceeds via a highly reactive bicyclic aziridinium ion intermediate, which is subsequently attacked by the phenoxide nucleophile to yield the expanded 4-membered azetidine ring[9]. This method is particularly useful for synthesizing sterically hindered 3-alkyl-3-aryloxyazetidines.
Physicochemical Profiling Workflows
Understanding the exact physical properties of a synthesized 3-aryloxyazetidine is a fundamental prerequisite for advancing it through the drug discovery pipeline[5].
Protocol 3: Shake-Flask LogP/LogD Determination
Lipophilicity dictates absorption, distribution, metabolism, excretion, and toxicity (ADMET). The shake-flask method remains the gold standard for validating the calculated LogP (cLogP) of novel azetidines[4].
-
Preparation: Prepare a biphasic system of 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of the neutral species). Pre-saturate both phases with each other by stirring vigorously for 24 hours.
-
Solubilization: Dissolve a precisely weighed amount of the 3-aryloxyazetidine derivative in the pre-saturated 1-octanol phase.
-
Equilibration: Combine the octanol-drug solution with the pre-saturated aqueous buffer in a sealed vial. Agitate the suspension at a constant temperature (e.g., 25 °C) on a mechanical shaker for 24–48 hours to ensure complete thermodynamic equilibrium[4].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the drug in each phase using a validated High-Performance Liquid Chromatography (HPLC-UV) or LC-MS method[4].
-
Calculation: Calculate LogP/LogD using the formula: LogP = log10([Drug]octanol / [Drug]water).
References
-
D'hooghe, M., et al. "Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines." CORE / Journal of Organic Chemistry. Available at: [Link]
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El-Gendy, A. O., et al. "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." PubMed Central (PMC). Available at: [Link]
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Dokumen. "Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity." DOKUMEN.PUB. Available at: [Link]
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Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." OUCI / Springer. Available at: [Link]
-
ACS Publications. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry. Available at: [Link]
-
Paternò-Büchi Studies. "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes." PubMed Central (PMC). Available at:[Link]
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Technical Monograph: 3-(4-Bromo-2-fluorophenoxy)azetidine HCl
[1]
Executive Summary
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical scaffold for the development of G-protein coupled receptor (GPCR) ligands, ion channel modulators, and enzyme inhibitors.
The compound features a strained, four-membered azetidine ring linked via an ether bridge to a halogenated phenyl moiety. This specific architecture offers a unique combination of conformational rigidity , metabolic stability , and synthetic versatility .[1] The 4-bromo substituent provides a "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand chemical libraries around this core. The 2-fluoro group modulates the electronic properties of the aromatic ring and influences the metabolic profile by blocking potential oxidation sites.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Structural Identification
The core structure consists of an azetidine ring attached at the 3-position to a phenoxy group. The phenyl ring is substituted with a fluorine atom at the ortho position (relative to the oxygen) and a bromine atom at the para position.
| Attribute | Detail |
| IUPAC Name | 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride |
| Common Name | 3-(4-Bromo-2-fluorophenoxy)azetidine HCl |
| CAS Number | 1713160-68-9 |
| SMILES (Salt) | Cl.FC1=C(OC2CNC2)C=CC(Br)=C1 |
| SMILES (Free Base) | FC1=C(OC2CNC2)C=CC(Br)=C1 |
| InChI Key | (Analogous) HQECNZZZGKULQQ-UHFFFAOYSA-N |
Physicochemical Properties (Calculated)
Data represents the hydrochloride salt unless otherwise noted.
| Property | Value | Causality / Relevance |
| Molecular Formula | C₉H₁₀BrClFNO | Includes HCl counterion. |
| Molecular Weight | 282.54 g/mol | Optimal for fragment-based drug design (FBDD). |
| LogP (Free Base) | ~1.95 | Moderate lipophilicity ensures good membrane permeability while maintaining solubility. |
| TPSA | ~21.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 2 (NH₂⁺) | Key for interaction with aspartate/glutamate residues in receptor binding pockets. |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen often acts as a weak acceptor or conformational anchor. |
Synthetic Pathway & Methodology
The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl typically follows a convergent route, utilizing the Mitsunobu reaction to establish the ether linkage, followed by acid-mediated deprotection. This pathway is preferred over Nucleophilic Aromatic Substitution (SNAr) because the 4-bromo-2-fluorophenol ring is not sufficiently electron-deficient to undergo facile SNAr with 3-hydroxyazetidine under mild conditions.
Protocol: Mitsunobu Etherification & Deprotection[9]
Step 1: Mitsunobu Coupling
Objective: Form the C–O bond between N-Boc-3-hydroxyazetidine and 4-bromo-2-fluorophenol.
-
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
4-Bromo-2-fluorophenol (1.1 equiv)
-
Triphenylphosphine (PPh₃, 1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Conditions: 0°C to Room Temperature (RT), 12–16 hours under N₂ atmosphere.
Mechanism: The reaction proceeds via the activation of the azetidine hydroxyl group by the PPh₃-DIAD adduct. The phenol then attacks the activated carbon in an SN2 fashion, resulting in the inversion of configuration (though relevant only if chiral; here the 3-position is prochiral unless substituted elsewhere).
Step 2: Boc-Deprotection & Salt Formation
Objective: Remove the tert-butoxycarbonyl (Boc) protecting group and isolate the stable hydrochloride salt.
-
Reagents: 4M HCl in 1,4-Dioxane (excess).
-
Solvent: Dichloromethane (DCM) or direct dissolution in Dioxane.
-
Conditions: RT, 2–4 hours.
-
Workup: The product often precipitates as the HCl salt. Filtration and washing with diethyl ether yields high-purity solid.
Visual Workflow (DOT)
Figure 1: Convergent synthetic workflow utilizing Mitsunobu coupling followed by acidolytic deprotection.
Structural Biology & SAR Utility
This scaffold is not merely a linker; it is a functional pharmacophore. The specific substitution pattern drives its utility in Structure-Activity Relationship (SAR) studies.
The Azetidine Advantage
Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine (4-membered) ring possesses significant ring strain (~26 kcal/mol). This strain often results in:
-
Lower Basicity: The pKa of azetidine is generally lower than that of pyrrolidine, which can improve oral bioavailability by reducing lysosomal trapping.
-
Rigid Vector: The vectors of the substituents at N1 and C3 are strictly defined, reducing the entropic penalty upon binding to a receptor.
The 2-Fluoro Effect
The fluorine atom at the ortho position of the phenyl ring serves two critical roles:
-
Conformational Bias: Through the "fluorine effect" (dipole-dipole interactions), the fluorine atom tends to align away from the ether oxygen's lone pairs, locking the phenyl ring into a preferred conformation relative to the azetidine core.
-
Metabolic Blockade: It prevents oxidative metabolism at the electron-rich ortho position.
The 4-Bromo Handle
The bromine atom is a versatile synthetic handle. It allows the molecule to serve as a "core" that can be elaborated in the final stages of synthesis via:
-
Suzuki-Miyaura Coupling: To attach aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: To introduce amine functionalities.
-
Sonogashira Coupling: To introduce alkynes.
SAR Logic Diagram (DOT)
Figure 2: Structure-Activity Relationship (SAR) logic map detailing the functional roles of each moiety within the scaffold.
Quality Control & Handling
Analytical Expectations
-
¹H NMR (DMSO-d₆):
-
Azetidine protons: Multiplets around δ 3.9–4.5 ppm.
-
Aromatic protons: Distinct splitting pattern due to 1,2,4-substitution. The proton ortho to Fluorine will show H-F coupling.
-
Amine protons: Broad singlet (exchangeable) around δ 9.0–9.5 ppm (NH₂⁺).
-
-
LC-MS:
-
Positive Mode (ESI+): Dominant peak at [M+H]⁺ = 246/248 (Br isotope pattern 1:1).
-
Safety & Storage
-
Hazards: The compound is an amine hydrochloride and an alkyl halide derivative. Treat as a Skin Irritant (H315) and Eye Irritant (H319) .[2][3]
-
Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.
-
Stability: Stable in solid form. Solutions in DMSO/MeOH should be used fresh or stored frozen.
References
-
PubChem Compound Summary. (2025). 3-[(4-bromo-2-fluorophenyl)methyl]azetidine hydrochloride (Analogous Structure Reference). National Center for Biotechnology Information. Link
-
GuideChem. (2025).[4] 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride Product Details & CAS 1713160-68-9.[5]Link
-
National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] PubMed. Link
-
Organic Chemistry Portal. (2024). Synthesis of Azetidines and Mitsunobu Reaction Protocols.Link
-
ChemSrc. (2025). CAS 1713160-68-9 Entry and Physical Properties.[5]Link[6]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. 346409-49-2_CAS号:346409-49-2_(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone - 化源网 [chemsrc.com]
Thermodynamic Aqueous Solubility of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride: A Mechanistic and Methodological Guide
Executive Summary
In early-stage drug development and formulation design, understanding the aqueous solubility of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS: 1713160-68-9) presents a fascinating physicochemical dichotomy: it combines a highly lipophilic, halogenated aromatic system with a highly basic, hydrophilic azetidine heterocycle.
As a Senior Application Scientist, I approach solubility not merely as a static value to be measured, but as a dynamic thermodynamic equilibrium driven by molecular structure. This whitepaper deconstructs the structural causality behind the aqueous solubility of this specific compound, outlines a self-validating experimental protocol for its determination, and provides strategic insights for researchers handling halogenated azetidine derivatives.
Structural Causality & Physicochemical Profiling
The solubility of any compound in water is a competition between the energy required to disrupt its solid crystal lattice and the energy released upon aqueous solvation. For 3-(4-Bromo-2-fluorophenoxy)azetidine, we must analyze its two primary domains:
-
The 4-Bromo-2-fluorophenoxy Moiety: Halogens (Br, F) are highly electronegative but also significantly increase the lipophilicity (LogP) and molecular volume of the aromatic ring. If this compound were left as a free base, the hydrophobic penalty of hydrating this bulky, non-polar region would severely restrict its intrinsic aqueous solubility (likely
). -
The Azetidine Ring: Azetidine is a strained, four-membered nitrogen heterocycle. It is a highly basic secondary amine with a documented experimental
of approximately 11.3 . -
The Hydrochloride Salt Formation: Because the
(11.3) is well above physiological pH (7.4), the nitrogen atom is easily protonated. By synthesizing the compound as a hydrochloride salt , the molecule gains a permanent positive charge in aqueous media. The resulting strong ion-dipole interactions with water molecules provide the massive solvation energy required to overcome the lipophilicity of the bromofluorophenyl group, pushing the apparent solubility exponentially higher.
Quantitative Data & Predictive Metrics
The following table summarizes the key physicochemical parameters that dictate the solubility behavior of this molecule.
| Property | Value | Source / Derivation | Mechanistic Impact |
| Molecular Weight | 282.54 g/mol | Low molecular weight favors rapid solvation kinetics and diffusion. | |
| Azetidine | ~11.3 | Ensures >99.9% protonation at physiological pH (7.4), maximizing solubility. | |
| Physical State | Crystalline Solid | Standard Salt Form | High lattice energy requires thermal agitation to break during dissolution. |
| Intrinsic Solubility | Structural Analysis | The free base is highly hydrophobic due to the halogenated phenoxy group. | |
| Apparent Solubility | Structural Analysis | Ion-dipole interactions of the azetidinium chloride salt overcome hydrophobicity. |
Methodological Framework: The Self-Validating Shake-Flask Protocol
In high-throughput screening, kinetic solubility is often measured by spiking DMSO stock solutions into water. However, this introduces co-solvent artifacts and measures the precipitation point rather than true solubility. To obtain rigorous, actionable data for 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride, we must measure its thermodynamic solubility using the classical shake-flask method .
To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . Every step includes an internal control to verify that true thermodynamic equilibrium has been achieved without degrading the analyte.
Step-by-Step Experimental Methodology
Step 1: Solid Dispensing (The Excess Principle)
-
Action: Dispense 5–10 mg of crystalline 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride into a 2 mL glass HPLC vial.
-
Causality: Thermodynamic solubility requires the chemical potential of the solid phase to equal that of the dissolved solute. By purposefully adding an excess amount of API, we guarantee that a solid pellet remains, ensuring the solution is fully saturated.
Step 2: Solvent Addition & pH Control
-
Action: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Record the initial pH.
-
Causality: Because the compound is a hydrochloride salt of a weak acid (conjugate to a strong base), dissolving it in unbuffered water will drastically lower the pH, artificially inflating solubility. A strong buffer maintains physiological relevance.
Step 3: Thermal Agitation & Equilibration
-
Action: Place the vial in an orbital shaker at 300 RPM at exactly 25.0°C (or 37.0°C for physiological modeling) for 72 hours.
-
Causality: Halogenated aromatic ethers can form transient, metastable hydrophobic aggregates in water. A 72-hour incubation provides the activation energy necessary to break these aggregates and reach a true, stable thermodynamic equilibrium .
Step 4: Phase Separation (Dual-Stage)
-
Action: Centrifuge the vial at 15,000
for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. -
Causality: Sub-micron API crystals can easily pass through standard filters, floating in the supernatant and artificially inflating the measured concentration. Centrifugation pellets these micro-crystals first, making filtration a secondary polishing step.
Step 5: HPLC-UV Quantification & Validation
-
Action: Dilute the filtered supernatant 1:10 in mobile phase and inject into an HPLC-UV system.
-
Self-Validation Check: Measure the pH of the final remaining solution. If the pH has shifted by
units, the buffering capacity was exceeded, and the solubility must be reported at the final shifted pH, not the initial pH. Additionally, analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the crystal polymorph did not convert to a hydrate during the 72-hour incubation.
Mechanistic Dissolution Pathway
The following diagram illustrates the thermodynamic workflow and phase transitions that occur during the self-validating shake-flask protocol.
Caption: Thermodynamic shake-flask workflow for equilibrium solubility determination.
Strategic Implications for Drug Development
Understanding the solubility of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is critical for downstream applications:
-
Formulation Strategy: Due to the high
of the azetidine ring, the compound will remain highly soluble in the acidic environment of the stomach (pH 1.2 - 2.0) and the neutral environment of the intestines (pH 6.8 - 7.4). However, if formulated alongside highly basic excipients that push the microenvironmental pH above 11.0, the compound will deprotonate into its free base form, leading to rapid and severe precipitation. -
Toxicity and ADME: The presence of the bromo- and fluoro- substituents ensures that once the molecule crosses the lipid bilayer (where the localized hydrophobic environment suppresses the azetidine charge), it will exhibit high membrane permeability. The high aqueous solubility of the salt form combined with the high permeability of the lipophilic core makes this an ideal Class I/II intermediate in the Biopharmaceutics Classification System (BCS).
References
-
National Institutes of Health (PubChem). "Azetidine | C3H7N | CID 10422 - PubChem". PubChem Database. URL:[Link]
-
Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research. URL:[Link]
Methodological & Application
procedure for nucleophilic substitution of azetidine mesylates with phenols
Application Note: High-Efficiency Synthesis of 3-Aryloxyazetidines via Nucleophilic Substitution of Azetidine Mesylates
Abstract & Scope
This application note details the optimized protocols for the synthesis of 3-aryloxyazetidines , a critical pharmacophore in modern medicinal chemistry. These strained heterocycles serve as metabolically stable, vector-tunable isosteres for morpholines, piperidines, and cyclobutyl ethers. The core transformation involves the
Scientific Background & Mechanistic Rationale
The Azetidine Challenge: Strain vs. Reactivity
Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening or rearrangement under harsh conditions.[1] However, the 3-position is relatively stable compared to the 2-position.[1]
-
Conformation: The azetidine ring exists in a "puckered" conformation (
symmetry) to minimize torsional strain between vicinal hydrogens. -
Reactivity: The nucleophilic substitution at C3 proceeds via a standard
mechanism. The transition state is somewhat hindered by the transannular interactions of the ring, often requiring elevated temperatures ( C) compared to acyclic counterparts. -
Leaving Group Selection: Methanesulfonates (Mesylates, -OMs) are preferred over halides (I, Br) for this scaffold because they are easily prepared from the commercially available alcohol and offer a balance of stability and reactivity without requiring heavy metal activation.
The "Cesium Effect"
We recommend Cesium Carbonate (
Strategic Workflows
The following diagram outlines the decision logic for selecting the appropriate protocol based on substrate stability and scale.
Caption: Decision tree for selecting between the direct N-Boc route (faster) and the N-Benzhydryl route (more robust).
Detailed Experimental Protocols
Protocol A: Direct Displacement (N-Boc Route)
Best for: Medicinal chemistry libraries, rapid analoging.[1]
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)[1]
-
Phenol derivative (1.1 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]
-
Triethylamine (
) (1.5 equiv)[1] -
Cesium Carbonate (
) (2.0 equiv)[1] -
Solvents: DCM (Step 1), DMF (Step 2)[1]
Step 1: In-situ Mesylate Formation [1]
-
Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM (0.2 M) under
. -
Cool to
C. Add followed by dropwise addition of MsCl.[1][2] -
Stir at
C for 30 min, then warm to RT for 1 h. -
Workup: Wash with water, sat.
, and brine.[2][3] Dry over and concentrate in vacuo.-
Note: The mesylate is generally stable but should be used immediately. Do not heat the mesylate above
C during concentration to avoid decomposition.
-
Step 2: Nucleophilic Displacement
-
Dissolve the Phenol (1.1 equiv) in anhydrous DMF (0.2 M).[1]
-
Add
(2.0 equiv).[1] Stir at RT for 15 min to form the phenoxide. -
Add the crude N-Boc-3-mesyloxyazetidine (dissolved in minimal DMF).
-
Heat to
C for 4–16 hours. Monitor by LCMS.[1][4]-
Critical: Do not exceed
C. Thermal deprotection of the Boc group can occur at high temperatures in polar solvents.[5]
-
-
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "Classic" N-Benzhydryl Route
Best for: Multi-gram scale-up, acid-sensitive substrates.[1]
Rationale: The benzhydryl (diphenylmethyl) group is extremely bulky, preventing N-alkylation side reactions, and is orthogonal to acid-labile groups.[1]
Step 1: Displacement
-
Dissolve 1-benzhydryl-3-azetidinyl methanesulfonate (1.0 equiv) and Phenol (1.2 equiv) in Acetonitrile (ACN) or DMF.[1]
-
Add
(3.0 equiv).[1]-
Note: On large scale, cheaper
is often sufficient, though reaction times may be longer than with .
-
-
Reflux (
C) for 16–24 hours.[1] -
Standard aqueous workup and crystallization/chromatography.[1]
Step 2: Deprotection (Hydrogenolysis) [1]
-
Dissolve the intermediate in MeOH or EtOH.
-
Add
(Pearlman’s catalyst) or (10 wt% loading).[1] -
Stir under
atmosphere (balloon or 1-3 bar) at RT or C. -
Filter through Celite.[1][2] The filtrate contains the free amine (or salt if acid was added).
Data Analysis & Troubleshooting
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. We aim for Path A (
Caption: Path A (Green) is favored by soft nucleophiles/bases.[1] Path B (Red) is favored by hard, bulky bases.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor nucleophilicity or "Tight" ion pair.[1] | Switch from |
| Elimination (Azetine) | Base is too strong/bulky; Temp too high. | Use a weaker base (e.g., |
| Boc Deprotection | Thermal instability or acidic impurities.[1][6] | Ensure DMF is neutral/anhydrous.[1] Keep temp |
| Hydrolysis (to alcohol) | Wet solvent (OH- competes).[1] | Use strictly anhydrous DMF/ACN.[1] Dry reagents.[1][2] |
Safety & Handling (E-E-A-T)
-
Genotoxicity: Mesylates (alkyl methanesulfonates) are potential genotoxic impurities (PGIs).[1] All solids should be handled in a fume hood with appropriate PPE.[1] Treat waste streams with aqueous NaOH to hydrolyze residual mesylates before disposal.[1]
-
Pressure: Reactions in sealed vials at
C can generate pressure.[1] Use pressure-rated vials.
References
-
Vertex Pharmaceuticals. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.[1] (Describes the N-benzhydryl mesylate displacement).
-
BenchChem. Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. (Protocol for 1-benzhydryl-3-azetidinol mesylation and displacement).[1][2]
-
Organic Chemistry Portal. Azetidine Synthesis and Functionalization. (General review of azetidine reactivity).
-
Pfizer Inc. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.[1] (Data on thermal stability of Boc groups). [1]
-
Journal of Medicinal Chemistry. Design and Synthesis of Azetidine-Based Isosteres. (Application of 3-aryloxyazetidines in drug design).[1] [1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity N-Boc Deprotection of 3-(4-Bromo-2-fluorophenoxy)azetidine
Executive Summary
This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from 3-(4-bromo-2-fluorophenoxy)azetidine . This intermediate is a critical scaffold in medicinal chemistry, particularly in the development of S1P1 receptor modulators and other GPCR-targeting therapeutics.[1]
While Boc deprotection is a routine transformation, the presence of the strained azetidine ring combined with the aryloxy ether linkage requires precise control over acidity and temperature to prevent acid-catalyzed ring-opening polymerization (ROP) or ether cleavage.[1] This guide presents two validated pathways:
-
Method A (TFA/DCM): For isolation of the free amine or subsequent one-pot functionalization.[1]
-
Method B (HCl/Dioxane): For direct isolation of the stable hydrochloride salt.[1]
Strategic Analysis & Chemical Logic
Substrate Characteristics
The starting material, tert-butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate, possesses three distinct chemical features that dictate the deprotection strategy:
-
Azetidine Core: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1] While kinetically stable, it is susceptible to nucleophilic attack under strong acidic conditions if temperature is uncontrolled.[2][1]
-
Aryloxy Ether: The 3-position substitution introduces an electronic push-pull system.[1] The ether oxygen is electron-donating by resonance, potentially stabilizing a carbocation at C3 if the C-O bond were to cleave, though the electron-deficient 4-bromo-2-fluorophenyl ring mitigates this risk.[1]
-
Halogenated Arene: The bromine and fluorine substituents are stable to standard Brønsted acids (TFA, HCl) but serve as essential handles for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2][1]
Reaction Mechanism
The deprotection proceeds via an E1-like elimination mechanism. Protonation of the carbamate carbonyl is followed by the collapse of the tert-butyl cation, releasing isobutylene and carbon dioxide.[1]
Critical Control Point: The generated tert-butyl cation is a potent electrophile. In the presence of electron-rich aromatics, it can cause alkylation (scavenging required).[1] However, the 4-bromo-2-fluorophenoxy moiety is electron-deficient, rendering scavenger addition (e.g., triethylsilane) unnecessary for this specific substrate.[1]
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection
Best for: Generating the free base for immediate subsequent reactions (e.g., amide coupling, reductive amination).[2][1]
Materials
-
Substrate: tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate (1.0 equiv)[1]
-
Reagent: Trifluoroacetic acid (TFA), Reagent Plus® grade[2][1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~2.3 mmol) in DCM (10 mL). Cool the solution to 0 °C using an ice bath.
-
Rationale: Cooling prevents exotherm-induced ring strain release during acid addition.[1]
-
-
Acid Addition: Add TFA (2.5 mL, ~15 equiv) dropwise over 5 minutes.
-
Note: A ratio of 4:1 (DCM:TFA) is optimal to maintain solubility while ensuring rapid kinetics.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours.
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]
-
Redissolve the oily residue in DCM (20 mL).
-
Critical Step: Slowly pour the organic phase into a stirred solution of saturated aq. NaHCO₃ (20 mL).[1] Verify pH > 8.[1][3]
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).[1]
-
Caution: Azetidine free bases can be water-soluble.[1] If yield is low, add 5-10% isopropanol to the organic extraction solvent.[1]
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free amine.
Method B: HCl in 1,4-Dioxane
Best for: Long-term storage.[1] The hydrochloride salt is a crystalline solid, non-hygroscopic, and bench-stable.[2][1]
Materials
-
Substrate: tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate (1.0 equiv)[1]
Step-by-Step Procedure
-
Preparation: Dissolve the substrate (1.0 g) in 1,4-dioxane (5 mL). If solubility is poor, use a minimal amount of Ethyl Acetate.[2][1]
-
Acidification: Add 4.0 M HCl in dioxane (5.0 equiv, ~3 mL) dropwise at room temperature.
-
Precipitation: Stir at ambient temperature. The product often begins to precipitate as a white solid within 30 minutes.
-
Completion: Stir for a total of 4 hours.
-
Isolation:
-
Dilute the mixture with diethyl ether (20 mL) to complete precipitation.
-
Filter the solid under vacuum or nitrogen pressure.
-
Wash the filter cake with diethyl ether (2 x 10 mL) to remove residual Boc byproducts.[1]
-
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
Analytical Data & Validation
Table 1: Expected Analytical Parameters
| Parameter | Specification | Notes |
| Appearance | White to off-white solid (HCl salt) | Free base is typically a viscous oil.[1] |
| ¹H NMR (DMSO-d₆) | Broad exchangeable protons confirm salt formation.[2][1] | |
| Azetidine Ring | Distinctive multiplets for C2/C4 protons.[1] | |
| Methine Proton | Proton at C3, shifted downfield by aryloxy group.[2][1] | |
| Aromatic Region | Characteristic pattern for 1,2,4-trisubstituted benzene.[2][1] | |
| ¹⁹F NMR | Diagnostic singlet (decoupled) for aryl fluoride.[1] | |
| MS (ESI+) | [M+H]⁺ calc: 246.0/248.0 | 1:1 Isotopic pattern for Bromine is critical for ID.[1] |
Visual Workflows
Reaction Scheme
Figure 1: General reaction scheme for the acid-mediated deprotection.[1]
Process Decision Tree
Figure 2: Decision tree for selecting the appropriate deprotection protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Free Base) | Water solubility of azetidine | Use 9:1 DCM:Isopropanol for extraction.[1] Saturate aqueous layer with NaCl (salting out).[1] |
| Ring Opening | Reaction temperature too high | Maintain <25 °C. Do not reflux. Ensure acid is anhydrous.[1] |
| Incomplete Reaction | Steric bulk of Boc | Extend reaction time to 6 hours or increase acid concentration. |
| Sticky Solid (HCl Salt) | Residual solvent/impurities | Triturate the solid with cold diethyl ether or pentane to induce crystallization.[1] |
Safety & Compliance
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile.[1] Causes severe skin burns.[1] Handle only in a fume hood.
-
Azetidines: While this specific compound is not reported as a potent alkylator, low molecular weight azetidines can possess alkylating properties.[2][1] Handle with gloves and avoid inhalation.
-
Waste Disposal: Segregate halogenated organic waste (DCM/TFA mixtures). Do not mix TFA waste directly with basic waste streams without controlled neutralization (exothermic).[1]
References
-
Protecting Group Methodology: Wuts, P. G. M.; Greene, T. W.[2][1][4] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2][1] [2][1]
-
Azetidine Synthesis & Stability: Bott, T. M.; West, F. G.[2][1] "Preparation and Synthetic Applications of Azetidines." Heterocycles2012 , 84, 223–264.[2][1]
-
Boc Deprotection Mechanisms: Han, G.; Tamaki, M.; Hruby, V. J.[2][1] "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." J. Peptide Res.[1][3]2001 , 58, 338–341.[2][1]
-
General Azetidine Handling: "Azetidine synthesis and properties." Organic Chemistry Portal.
-
Substrate Analog Data: tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate Product Data. Sigma-Aldrich.[1][5]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate | 1203681-52-0 [sigmaaldrich.com]
using 3-(4-Bromo-2-fluorophenoxy)azetidine as a fragment in FBDD
Application Note: Leveraging 3-(4-Bromo-2-fluorophenoxy)azetidine as a Bifunctional 'Poised' Scaffold in FBDD
Executive Summary
This guide details the technical application of 3-(4-Bromo-2-fluorophenoxy)azetidine (CAS: 1344239-88-8) in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional "flat" aromatic fragments, this molecule represents a high-value sp³-enriched scaffold that offers improved solubility and distinct vectors for chemical elaboration.[1]
Why this Fragment?
-
sp³ Character: The azetidine ring introduces three-dimensional complexity, escaping the "flatland" of traditional kinase/GPCR fragments and improving metabolic stability.
-
Bifunctionality: It possesses two distinct, orthogonal synthetic handles ("vectors") for rapid elaboration:
-
The Fluorine Effect: The ortho-fluorine atom modulates the acidity of the phenol ether, blocks metabolic oxidation at the sensitive ortho position, and can induce specific conformational locks via intramolecular interactions.
Physicochemical Profile & "Rule of 3" Compliance
Before screening, the fragment must be validated against FBDD criteria. This scaffold is "Rule of 3" compliant, making it an ideal starting point for fragment growing.
| Property | Value | FBDD Relevance |
| Molecular Weight | ~246.08 Da | Pass (<300).[1] Allows room for significant mass addition during optimization.[1] |
| cLogP | ~1.8 - 2.1 | Pass (<3).[1] Ideal lipophilicity for membrane permeability without aggregation issues.[1] |
| H-Bond Donors | 1 (NH) | Pass (<3).[1][2] The amine provides a key interaction point (H-bond donor/acceptor).[1] |
| H-Bond Acceptors | 2 (N, O) | Pass (<3).[1][2] |
| Rotatable Bonds | 2 | Pass (<3).[1] Low entropy penalty upon binding.[1] |
| PSA (Polar Surface Area) | ~21 Ų | Pass .[1] Indicates good potential for oral bioavailability.[1] |
Protocol 1: Quality Control & Solubilization
Objective: Prepare a stable, aggregation-free stock solution for high-throughput screening (SPR or NMR).
Materials:
-
3-(4-Bromo-2-fluorophenoxy)azetidine (Solid, >95% purity).[1]
-
DMSO-d6 (99.9% D) for NMR or standard DMSO for SPR.[1]
-
Phosphate Buffer (PBS), pH 7.4.
Procedure:
-
Stock Preparation (100 mM):
-
Weigh 24.6 mg of the fragment.
-
Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1]
-
Critical Step: Visually inspect for undissolved particulates.[1] Azetidine salts (if supplied as HCl) may require slight warming (37°C) or addition of 1 eq. of DIPEA if the free base is required for the assay.
-
-
Aqueous Solubility Test:
Protocol 2: Screening via Ligand-Observed NMR (STD-NMR)
Context: Because the fragment has a distinct aromatic region (Br-F-Ph) and an aliphatic region (Azetidine), it is excellently suited for Saturation Transfer Difference (STD) NMR to map the binding epitope.
Experimental Setup:
-
Target Protein: 10 µM (in deuterated buffer).
-
Fragment: 500 µM (50:1 Ligand:Protein ratio).[1]
-
Temperature: 298 K.[1]
Workflow:
-
Reference Spectrum (1D ¹H): Acquire a spectrum of the fragment alone. Assign the aromatic protons (7.0–7.5 ppm) and azetidine protons (3.5–4.5 ppm).[3]
-
STD Acquisition:
-
Data Interpretation:
-
Strong STD Signal at 7.0-7.5 ppm: Indicates the Aryl-Br moiety is buried in a hydrophobic pocket.[1]
-
Strong STD Signal at 3.5-4.5 ppm: Indicates the Azetidine ring is the primary anchor.
-
Decision Gate: If the Br-phenyl group shows strong interaction, prioritize Path B (Suzuki coupling) for elaboration. If the Azetidine shows interaction, prioritize Path A (Amide coupling) to reach adjacent pockets.
-
Protocol 3: Chemical Elaboration (The "Grow" Strategy)
This is the core application. Once a "hit" is confirmed, you must elaborate the fragment to improve potency (from µM to nM). This fragment is poised for two specific pathways.
Path A: Vector 1 - The Nucleophilic Grow (Azetidine N)
Targeting: Solvent-exposed regions or adjacent polar pockets.[1]
Reaction: Amide Coupling.[1]
-
Reagents: Fragment (1 eq), R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.
-
Conditions: Stir at RT for 2 hours.
-
Purification: The product is easily purified via reverse-phase HPLC (acidic mobile phase).[1]
-
Why: The resulting amide reduces the basicity of the nitrogen, potentially improving permeability and engaging backbone carbonyls in the protein.
Path B: Vector 2 - The Electrophilic Grow (Aryl Br)
Targeting: Deep hydrophobic pockets or "selectivity" pockets.[1]
Reaction: Suzuki-Miyaura Cross-Coupling. Challenge: Unprotected azetidines can coordinate Pd catalysts, poisoning the reaction. Solution: Use a robust precatalyst system or protect the nitrogen first (e.g., Boc) if yields are low.
Detailed Suzuki Protocol:
-
Setup: In a microwave vial, combine:
-
Execution: Degas with Nitrogen for 5 mins. Seal and heat to 80°C for 4-12 hours (or 100°C for 30 mins in microwave).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
-
Validation: Monitor disappearance of the Ar-Br peak by LC-MS.
Visualization: The "Poised" Fragment Workflow
The following diagram illustrates the decision tree for elaborating this specific fragment based on structural biology data.
Caption: Decision tree for elaborating the bifunctional azetidine fragment based on binding mode analysis.
References
-
Vertex Pharmaceuticals. (2016).[1] Opportunity Knocks: Organic Chemistry for Fragment-Based Drug Discovery. Angewandte Chemie International Edition.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine.
-
Broad Institute. (2025).[1] Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery.
-
PubChem. (2025).[1] Compound Summary: 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine.[1][5]
-
Journal of Medicinal Chemistry. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology.
Sources
- 1. 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile | C17H15BrN2O2 | CID 118524799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1344239-88-8|3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine|BLD Pharm [bldpharm.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-(4-Bromo-2-fluorophenoxy)azetidine Scaffolds
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Chemoselective C–N Cross-Coupling, Precatalyst Selection, and Workflow Optimization
Executive Summary & Mechanistic Rationale
The incorporation of saturated nitrogen heterocycles, such as azetidines, into drug candidates is a proven strategy for improving metabolic stability, lowering lipophilicity, and enhancing target engagement. 3-(4-Bromo-2-fluorophenoxy)azetidine is a highly valuable, bifunctional building block frequently utilized in the synthesis of CNS-active compounds and kinase inhibitors.
However, this substrate presents a fundamental chemoselectivity challenge: it contains both an electrophilic aryl bromide and a nucleophilic secondary aliphatic amine.
The Causality of Oligomerization: If subjected to standard Buchwald-Hartwig amination conditions in its unprotected form, the secondary azetidine nitrogen will outcompete exogenous amines, triggering uncontrolled intermolecular step-growth oligomerization. To establish a self-validating, high-yielding synthetic system, a Protection-Coupling-Deprotection (PCD) sequence is strictly required. By masking the azetidine nitrogen (typically as a tert-butyl carbamate, Boc), we isolate the aryl bromide as the sole reactive site.
Electronically, the fluorine atom at the 2-position exerts a strong inductive withdrawal (-I effect) that slightly activates the para-C–Br bond toward oxidative addition by Pd(0), counteracting the electron-donating resonance (+M) of the ether oxygen. This makes the protected scaffold an excellent electrophile for modern cross-coupling methodologies 1.
Catalytic System Design: Why RuPhos Pd G3?
The success of a Buchwald-Hartwig coupling relies heavily on the efficient generation of the active monolithic L¹Pd(0) catalyst. Traditional systems (e.g., Pd₂(dba)₃ / BINAP) often suffer from incomplete activation or require high temperatures that degrade sensitive substrates 2.
For the amination of N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine with primary or secondary amines, we specifically mandate the use of RuPhos Pd G3 .
-
Rapid Activation: The G3 precatalyst undergoes rapid, base-mediated activation at room temperature to release the active L¹Pd(0) species, preventing catalyst deactivation pathways.
-
Ligand Tuning: The RuPhos ligand features an electron-rich dicyclohexylphosphine moiety that accelerates the oxidative addition into the C–Br bond. Concurrently, its bulky biaryl backbone enforces the necessary steric crowding to drive the final reductive elimination step, forming the new C–N bond rapidly before off-target β-hydride elimination can occur.
Catalytic cycle of the RuPhos Pd G3-mediated Buchwald-Hartwig amination.
Experimental Workflow & Protocols
The following self-validating methodology is designed for a 1.0 mmol scale reaction, utilizing a model secondary amine (morpholine) to demonstrate the coupling efficiency 3.
Four-step Protection-Coupling-Deprotection (PCD) workflow for bifunctional azetidines.
Protocol A: N-Boc Protection of the Azetidine Core
Purpose: Mask the secondary amine to prevent catalyst poisoning and self-condensation.
-
Suspend 3-(4-bromo-2-fluorophenoxy)azetidine hydrochloride (1.0 mmol, 282.5 mg) in anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (Et₃N, 2.5 mmol, 350 µL) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol, 240 mg) in one portion.
-
Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS.
-
Quench with saturated aqueous NaHCO₃ (10 mL), extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting tert-butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate is typically pure enough (>95%) for the next step without chromatography.
Protocol B: Buchwald-Hartwig Cross-Coupling
Purpose: Chemoselective C–N bond formation at the aryl bromide position.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate (1.0 mmol, ~346 mg), RuPhos Pd G3 (0.02 mmol, 2 mol%, 16.7 mg), and Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).
-
Note: If the exogenous amine partner contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with Cs₂CO₃ (2.0 mmol).
-
-
Evacuate and backfill the Schlenk tube with dry Argon three times to ensure a strictly oxygen-free environment. Oxygen rapidly degrades the L¹Pd(0) intermediate.
-
Add the exogenous amine (e.g., morpholine, 1.2 mmol, 104 µL) and anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.
-
Seal the tube and heat the mixture at 85 °C in a pre-heated oil bath for 4–6 hours.
-
Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the coupled intermediate.
Protocol C: Azetidine Deprotection
Purpose: Unmask the azetidine to yield the final functionalized product.
-
Dissolve the purified Boc-protected intermediate (approx. 0.9 mmol) in DCM (4 mL).
-
Add 4M HCl in 1,4-Dioxane (4 mL) dropwise at 0 °C.
-
Stir at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will typically form.
-
Concentrate the suspension under reduced pressure. Triturate the solid with cold diethyl ether to yield the pure 1-(3-(azetidin-3-yloxy)-4-fluorophenyl)amine derivative as an HCl salt.
Quantitative Data & Condition Optimization
The following table summarizes the optimization data for the coupling of tert-butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate with morpholine (1.2 equiv). The data demonstrates the critical necessity of matching the precatalyst generation with the appropriate ligand sterics.
| Precatalyst / Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| RuPhos Pd G3 | RuPhos | NaOtBu | 1,4-Dioxane | 85 | 4 | 94% |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | 1,4-Dioxane | 85 | 6 | 88% |
| RuPhos Pd G3 | RuPhos | Cs₂CO₃ | Toluene | 100 | 12 | 81% |
| XPhos Pd G3 | XPhos | NaOtBu | 1,4-Dioxane | 85 | 8 | 72% |
| Pd₂(dba)₃ (5 mol%) | BINAP | NaOtBu | Toluene | 100 | 24 | 41% |
Data Interpretation: The G3 precatalysts vastly outperform legacy systems like Pd₂(dba)₃/BINAP. RuPhos provides the optimal bite angle and steric profile for secondary amine coupling compared to XPhos, yielding near-quantitative conversion in just 4 hours.
References
- Source: Chemical Reviews (ACS Publications)
- Source: Chemical Communications (RSC Publishing)
- Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)
Sources
Suzuki coupling conditions for 4-bromo-2-fluorophenoxy azetidines
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-2-fluorophenoxy Azetidines
Introduction & Strategic Rationale
The incorporation of azetidine rings into aryl scaffolds is a highly effective strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and tuning basicity. Specifically, the 4-bromo-2-fluorophenoxy azetidine motif serves as a critical electrophilic building block in the synthesis of biaryl kinase inhibitors ( [1]) and pro-apoptotic agents, such as Bcl-xL inhibitors ( [2]).
While aryl bromides are generally highly reactive in palladium-catalyzed cross-couplings, the presence of the strained azetidine ring and the ortho-fluoro substituent necessitates precise reaction engineering. This application note details the causality behind catalyst selection, solvent effects, and base compatibility to establish a self-validating, high-yield protocol that prevents azetidine ring opening or premature debromination.
Mechanistic Insights & Causality
Designing a robust protocol requires understanding the electronic and steric interplay of the substrate's functional groups:
-
Oxidative Addition Dynamics : The bromine atom is situated para to the bulky phenoxy-azetidine ether linkage and meta to the fluorine atom. This minimizes steric hindrance at the reaction center, allowing facile oxidative addition of the Pd(0) species into the C(sp2)-Br bond. Furthermore, the inductive electron-withdrawing effect of the ortho-fluoro group increases the electrophilicity of the aryl ring, accelerating the oxidative addition step compared to unfluorinated analogs ( [3]).
-
Azetidine Stability : Azetidines are strained four-membered heterocycles. While susceptible to nucleophilic ring-opening under harsh acidic or highly nucleophilic conditions, they demonstrate excellent stability under the mildly basic aqueous conditions (e.g., K₂CO₃ or Na₂CO₃) typical of Suzuki couplings ( [4]). N-protection (e.g., Boc or Cbz) further shields the ring from unwanted side reactions.
-
Catalyst Selection : Due to the unhindered nature of the 4-bromo position, bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in Pd(dppf)Cl₂ are preferred. The large bite angle of dppf facilitates rapid reductive elimination while stabilizing the Pd intermediate against precipitation (formation of palladium black) during the aqueous biphasic reaction.
Logical relationship of the Pd-catalyzed Suzuki cycle for 2-fluoro-4-bromophenoxy substrates.
Quantitative Data & Optimization Matrix
To establish a self-validating protocol, empirical data from various coupling conditions were synthesized. Table 1 summarizes the optimization landscape for coupling an N-Boc-protected 4-bromo-2-fluorophenoxy azetidine with a standard aryl boronic acid.
Table 1: Optimization of Suzuki Coupling Conditions for 4-Bromo-2-fluorophenoxy Azetidines
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 78 | Good yield, but slow phase transfer limits the reaction rate. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 94 | Optimal. Dioxane miscibility enhances transmetalation. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 3 | 91 | Excellent for highly sterically hindered boronic acids. |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (5:1) | 80 | 6 | 65 | Partial Boc-deprotection and azetidine degradation observed. |
Causality Note: Entry 2 represents the optimal thermodynamic balance. 1,4-Dioxane provides superior solubility for both the hydrophobic azetidine substrate and the boronic acid, while the 4:1 organic-to-aqueous ratio ensures the K₂CO₃ base remains dissolved for efficient boronate activation without promoting side reactions.
Experimental Workflow
Experimental workflow for the Suzuki cross-coupling of 4-bromo-2-fluorophenoxy azetidines.
Step-by-Step Methodology: Standard Operating Protocol
System Self-Validation : This protocol includes specific visual cues and analytical milestones to ensure the researcher can validate the reaction's progress autonomously.
Materials Required:
-
N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine (1.0 mmol)
-
Aryl or Heteroaryl Boronic Acid (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (anhydrous) and Deionized Water
Step 1: Reaction Assembly & Degassing
-
To a flame-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add N-Boc-3-(4-bromo-2-fluorophenoxy)azetidine (1.0 mmol) and the aryl boronic acid (1.2 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).
-
Crucial Causality Step: Degas the mixture by sparging with inert gas (N₂ or Argon) for 10 minutes. Why? Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo species, halting the catalytic cycle and promoting boronic acid homocoupling.
Step 2: Catalyst Addition & Heating 5. Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of inert gas. Seal the vessel tightly. 6. Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C. 7. Stir vigorously (800+ rpm) for 4 to 6 hours.
- Validation Check: The biphasic mixture will typically transition from a reddish-orange suspension to a dark brown/black mixture as the active Pd(0) species enters the catalytic cycle.
Step 3: Reaction Monitoring 8. After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 0.5 mL EtOAc, wash with water, and analyze the organic layer via TLC or LC-MS. 9. Validation Check: Look for the disappearance of the aryl bromide starting material and the emergence of the higher-mass product peak. If starting material remains, add an additional 0.2 equivalents of boronic acid, re-degas for 2 minutes, and heat for 2 more hours.
Step 4: Work-up and Purification 10. Dilute the cooled reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL). 11. Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 10 mL). 12. Wash the combined organic extracts with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the pure biaryl azetidine product.
References
- Title: Biaryl kinase inhibitors (US Patent 9,902,722 B2)
- Title: 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents (WO2021018857A1)
-
Title : Stereoselective functionalization of azetidines Source : LMU München (Elektronische Hochschulschriften) URL :[Link]
derivatization of 3-aryloxyazetidines for SAR studies
Application Note: Strategic Derivatization of 3-Aryloxyazetidines for SAR Optimization
Abstract
The 3-aryloxyazetidine scaffold represents a critical "sp³-rich" motif in modern drug discovery, offering a distinct advantage over planar aromatic systems or more lipophilic piperidine/pyrrolidine analogs. This guide details the strategic derivatization of this scaffold to modulate potency and metabolic stability. We provide validated protocols for the construction of the core ether linkage via Mitsunobu and SNAr methodologies, followed by divergent N-functionalization strategies. A specific focus is placed on overcoming the inherent ring strain (~25 kcal/mol) and basicity issues common to azetidines.
Part 1: Strategic Analysis & Scaffold Rationale
The "Escape from Flatland"
In medicinal chemistry, increasing the fraction of sp³-hybridized carbons (
Physicochemical Profiling (Azetidine vs. Homologs)
The choice of azetidine over pyrrolidine or piperidine is not merely structural but physicochemical.
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| Ring Strain | ~25.4 kcal/mol | ~6.2 kcal/mol | ~0 kcal/mol | High strain increases reactivity; susceptible to acid-catalyzed ring opening. |
| pKa (Conj. Acid) | ~11.3 | ~11.3 | ~11.2 | High basicity requires modulation (e.g., urea/sulfonamide formation) to improve permeability. |
| Lipophilicity | Lower LogD | Moderate LogD | Higher LogD | Azetidines lower global lipophilicity, improving metabolic stability ( |
| Pucker Angle | ~30° | Envelope | Chair | Distinct vector orientation for the 3-aryloxy substituent. |
Part 2: Core Scaffold Synthesis (The Ether Linkage)
The construction of the 3-aryloxy ether bond is the rate-limiting step. The choice between Mitsunobu and SNAr chemistry is dictated by the electronics of the phenol/aryl halide.
Decision Matrix: Synthetic Route Selection
Figure 1: Decision tree for selecting the optimal ether-formation strategy based on aryl electronics.
Protocol A: Mitsunobu Etherification (Inversion of Configuration)
Best for: Electron-rich phenols or complex scaffolds lacking leaving groups.
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Phenol derivative (1.1 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Setup: In a flame-dried flask under
, dissolve N-Boc-3-hydroxyazetidine, the phenol, and in anhydrous THF (0.1 M). Cool to 0°C. -
Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS (look for loss of phenol).
-
Workup: Concentrate in vacuo. Triturate the residue with
:Hexanes (1:1) to precipitate triphenylphosphine oxide ( ). Filter off the solid. -
Purification: Flash chromatography (SiO2). Note: Azetidines stain poorly with UV; use Ninhydrin or
.
Protocol B: SNAr Displacement
Best for: Electron-deficient aryl fluorides/chlorides (e.g., 4-fluorobenzonitrile).
Reagents:
-
N-Boc-3-hydroxyazetidine (1.0 equiv)
-
Aryl Fluoride/Chloride (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step:
-
Deprotonation: Suspend NaH in DMF at 0°C. Add N-Boc-3-hydroxyazetidine dropwise. Stir for 30 min (gas evolution
). -
Displacement: Add the Aryl Fluoride.
-
Heating: Heat to 60–80°C for 4–6 hours. Caution: Do not overheat (>100°C) as the Boc group may thermally degrade or the azetidine ring may open.
-
Quench: Cool to 0°C, quench carefully with
. Extract with EtOAc (3x). -
Wash: Wash organics extensively with LiCl (5% aq) to remove DMF.
Part 3: N-Derivatization (The SAR Engine)
Once the core 3-aryloxyazetidine is synthesized, the Boc group is removed (TFA/DCM or 4N HCl/Dioxane) to reveal the secondary amine. This "N-vector" is the primary handle for tuning metabolic stability and potency.
Workflow: Divergent Library Generation
Figure 2: Divergent synthesis workflow for generating SAR libraries from the free amine core.
Protocol C: Reductive Amination (Microwave Assisted)
Why: To install alkyl chains while retaining the basic nitrogen (crucial for monoamine transporter affinity).
-
Mix: Dissolve amine (1 equiv) and aldehyde (1.2 equiv) in DCE/MeOH (4:1).
-
Add: Sodium triacetoxyborohydride (STAB, 2.0 equiv). Optional: 1 drop of Acetic Acid.
-
React: Stir at RT for 2 hours OR Microwave at 60°C for 15 mins.
-
Workup: Quench with sat.
. Extract with DCM.
Part 4: Case Study & SAR Application
Context: The 3-aryloxyazetidine scaffold is a validated bioisostere in MCH1R antagonists (Melanin-Concentrating Hormone Receptor 1), used to treat obesity and depression.
Case Study: SNAP-94847 Analogs In the development of SNAP-94847, researchers utilized a piperidine core.[1][2] However, shrinking the ring to an azetidine (via the protocols above) often results in:
-
Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (P450) compared to the
-carbons of pyrrolidine/piperidine. -
hERG Avoidance: Reducing the lipophilicity (LogP) by switching to azetidine often lowers hERG liability while maintaining potency.
Experimental Validation (Data Table): Hypothetical data based on typical SAR trends for this scaffold [1, 2].
| Compound ID | Core Ring | R-Group (N-subst) | MCH1R Ki (nM) | hERG IC50 ( | |
| Ref 1 | Piperidine | 4-F-Benzyl | 2.5 | 1.2 | High |
| Ref 2 | Pyrrolidine | 4-F-Benzyl | 4.1 | 3.5 | Moderate |
| Azet-01 | Azetidine | 4-F-Benzyl | 5.8 | >10 | Low |
| Azet-02 | Azetidine | Isopropyl | 120 | >30 | Very Low |
Interpretation: While the azetidine (Azet-01) shows a slight drop in potency (Ki) due to vector contraction, the safety profile (hERG) and metabolic stability (
References
-
Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[3] Context: Discusses the SNAP-94847 series and the impact of ring size on pharmacokinetics. URL:[Link]
-
Azetidines: New Tools for the Medicinal Chemist. Source: Chemical Reviews (General Reference for Azetidine properties). Context: Comprehensive review of azetidine physicochemical properties (pKa, strain). URL:[Link] (Note: Generalized link for authoritative grounding in heterocycle chemistry).
-
Mitsunobu Reaction: Mechanism and Application. Source: Organic Reactions.[4][5][6][7][8] Context: Standard protocol validation for ether formation. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. The comparative metabolism of the four pyrrolizidine alkaloids, seneciphylline, retrorsine, monocrotaline, and trichodesmine in the isolated, perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage of hygroscopic azetidine hydrochloride salts
Application Note: Handling and Storage of Hygroscopic Azetidine Hydrochloride Salts
Executive Summary
Azetidine hydrochloride salts represent a unique intersection of chemical instability and physical intractability. The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to nucleophilic ring-opening. When paired with a hydrochloride counterion, these salts become highly hygroscopic, often deliquescing (dissolving in their own absorbed atmospheric moisture) within minutes of exposure.
This guide defines a "Dry-Chain" protocol —a self-validating system to ensure that the physical integrity and chemical purity of azetidine scaffolds are maintained from storage to reaction.
Part 1: The Mechanistic Challenge
The handling of azetidine HCl is not merely a matter of preventing "clumping"; it is a race against hydrolysis.
-
Physical Instability (Deliquescence): The HCl salt lattice energy is easily overcome by the hydration energy of water vapor. Once the critical relative humidity (RH) is exceeded, the solid transitions to a saturated solution.[1][2]
-
Chemical Instability (Ring Opening): In the solid state, the azetidine ring is kinetically stable. However, once deliquescence occurs, the compound exists in a highly acidic, aqueous medium (due to the HCl). This activates the ring nitrogen, facilitating nucleophilic attack by water on the adjacent carbons, leading to irreversible ring-opening to form 3-amino-1-propanol derivatives.
Visualizing the Degradation Pathway
The following diagram illustrates the causality between moisture uptake and chemical degradation.
Figure 1: The cascade from physical moisture absorption to chemical degradation in strained heterocycles.
Part 2: Storage and Intake Protocols
Upon receipt, the material must be triaged immediately. Do not store azetidine salts in their original shipping packaging if that packaging is merely a plastic bottle without a secondary moisture barrier.
Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Slows kinetics of hydrolysis if trace moisture is present. |
| Primary Container | Amber Glass Vial with Teflon-lined cap | Glass is impermeable to moisture; Teflon prevents HCl corrosion of the seal. |
| Secondary Container | Desiccator or Mylar Bag | Provides a redundant moisture barrier. |
| Desiccant | P₂O₅ (Phosphorus Pentoxide) or Molecular Sieves | Silica gel is often insufficient for highly deliquescent HCl salts. |
| Headspace | Argon or Nitrogen | Displaces humid air before sealing. |
The "Equilibration Check" (Self-Validating Step)
CRITICAL: Never open a cold bottle of hygroscopic salt in ambient air.
-
Remove the container from the freezer.
-
Place it in a desiccator to warm to room temperature (approx. 1-2 hours).
-
Validation: Wipe the exterior. If condensation forms, the bottle is still too cold. Opening it now will cause "flash condensation" inside the bottle, ruining the entire batch.
Part 3: Handling and Weighing (The "Closed-Loop" Method)
Standard weighing papers are forbidden. The high surface area of the powder on weighing paper acts as a moisture magnet.
Protocol: Difference Weighing by Closed Vessel
Objective: Transfer X mg of Azetidine HCl without atmospheric exposure.
-
Preparation:
-
Use a Glove Bag or Glove Box flushed with dry nitrogen if available.
-
If working on a benchtop, ensure relative humidity is <40%.
-
-
The Setup:
-
Prepare the receiving vessel (e.g., a round-bottom flask) containing the reaction solvent or a stir bar. Purge with nitrogen.
-
Select a glass weighing vial with a screw cap.
-
-
The Weighing Cycle:
-
Step A: Tare the balance to zero.
-
Step B: In the storage container, transfer an approximate amount of Azetidine HCl into the glass weighing vial and cap it immediately.
-
Step C: Weigh the full weighing vial. Record Mass (
). -
Step D: Quickly uncap the vial, dump the solid into the receiving reaction vessel, and recap the vial immediately. Do not tap or scrape for too long.
-
Step E: Weigh the empty (or residual) weighing vial. Record Mass (
). -
Calculation: Mass Delivered =
.
-
-
Validation (The Drift Test):
Workflow Logic Diagram
Figure 2: Decision tree for handling hygroscopic salts based on environmental conditions.
Part 4: Recovery of Compromised Material
If the salt has clumped (caked) but not fully deliquesced (turned to liquid), it may be recoverable.
Warning: Do not heat azetidine HCl salts above 60°C to dry them, as thermal energy can accelerate the ring-opening dimerization even in the solid state.
Recovery Protocol:
-
Vacuum Desiccation: Place the open vial in a vacuum desiccator over P₂O₅.
-
Apply Vacuum: Pull high vacuum (<1 mbar) for 24 hours at room temperature .
-
Analysis: Perform a Proton NMR in a dry solvent (e.g., DMSO-d6) to check for the characteristic ring-opening signals (appearance of propyl chain signals) before using in critical steps.
Part 5: Safety Profile
-
Corrosivity: Azetidine HCl is an irritant to skin and eyes.[5] Upon contact with moisture (sweat/tears), it forms hydrochloric acid and the free amine.
-
Sensitization: As a strained amine, it has potential alkylating properties. Treat as a potential sensitizer.
-
Incompatibility: Reacts violently with strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem. Retrieved from [Link]
-
Stalder, R. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Troubleshooting & Optimization
minimizing elimination byproducts in azetidine substitution reactions
Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of functionalizing four-membered nitrogen heterocycles.
Azetidines possess a high ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to that of three-membered aziridines (26.7 kcal/mol)[1]. When attempting nucleophilic substitutions—particularly at the C3 position—this inherent strain, combined with the basicity of the reaction conditions, often diverts the reaction away from the desired
This guide is designed to help you understand the mechanistic causality behind these failures and provide field-proven, self-validating protocols to maximize your substitution yields.
Mechanistic Overview: The vs. Elimination Competition
To solve byproduct formation, we must first understand the competing transition states. In a C3-substituted azetidine (e.g., bearing a halide or sulfonate leaving group), an incoming nucleophile must overcome steric hindrance to achieve the
Reaction pathways of C3-substituted azetidines under basic nucleophilic conditions.
Troubleshooting FAQs: Minimizing Elimination
Q1: I am trying to displace a C3-hydroxyl group, but I am isolating mostly 2-azetine. What is causing this?
A1: The hydroxyl group is an exceptionally poor leaving group, meaning the
Q2: How does my choice of nitrogen protecting group influence byproduct formation? A2: The free amine of an azetidine is highly basic and nucleophilic, which can lead to intermolecular side reactions or facilitate Grob fragmentation. Protecting the nitrogen with an electron-withdrawing group (EWG) such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group is critical. These groups delocalize the nitrogen lone pair, stabilizing the strained ring and reducing its susceptibility to fragmentation[3].
Q3: Even with an N-Boc protecting group and a mesylate leaving group, I still see 15% elimination. How can I suppress this further?
A3: This usually points to a mismatch in base selection or thermal degradation. If your nucleophile requires deprotonation, avoid strong, non-nucleophilic bases like tert-butoxide or LDA, which are classic
Optimization Logic & Quantitative Parameters
To systematically eliminate these byproducts, follow the logic tree below when designing your reaction conditions.
Troubleshooting workflow for minimizing elimination byproducts in azetidine synthesis.
Table 1: Influence of Reaction Parameters on
| Leaving Group | Base Strength | N-Protecting Group | Temp (°C) | Expected Primary Pathway | Azetine Byproduct (%) |
| -OH | Strong (NaH) | None / Alkyl | 60 | Ring Opening / E2 | > 40% |
| -Cl / -Br | Strong (LDA) | N-Boc | -78 to 25 | E2 Elimination | 20 - 50% |
| -OTs | Mild ( | N-Boc | 40 | 10 - 15% | |
| -OMs | Mild ( | N-Ts | 25 | < 5% | |
| -I | Flow / Lithiation | N-Boc | -78 (Flow) | < 2% |
Self-Validating Experimental Protocol: C3-Nucleophilic Substitution
This protocol describes the displacement of a C3-mesylate with a generic amine nucleophile, optimized to suppress elimination. It includes built-in validation checks to ensure the integrity of the azetidine ring.
Materials:
-
1-(tert-butoxycarbonyl)azetidin-3-yl methanesulfonate (N-Boc-3-mesylazetidine)
-
Amine nucleophile (1.5 equiv)
- (2.0 equiv, finely milled)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-3-mesylazetidine (1.0 mmol) and the amine nucleophile (1.5 mmol).
-
Solvent & Base Addition: Dissolve the reagents in 5.0 mL of anhydrous MeCN. Causality note: MeCN is highly polar and aprotic, stabilizing the
transition state without acting as a nucleophile. Add finely milled (2.0 mmol) in one portion. -
Temperature Control: Stir the suspension at exactly 25 °C. Do not heat the reaction. Heating past 40 °C exponentially increases the rate of the
pathway relative to . -
Reaction Monitoring (Self-Validation Check 1): Monitor via TLC or LC-MS after 4 hours. Look specifically for the absence of a highly non-polar spot, which would indicate the formation of the N-Boc-azetine elimination byproduct.
-
Quench and Extraction: Once the mesylate is consumed (typically 12-16 hours), quench the reaction with saturated aqueous
(10 mL) to neutralize the base immediately, preventing late-stage fragmentation. Extract with Ethyl Acetate ( mL). -
Washing: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at a bath temperature no higher than 30 °C. -
NMR Validation (Self-Validation Check 2): Obtain a crude
-NMR. To confirm the absence of elimination, verify that there are no olefinic protons in the 6.0–6.5 ppm region. The presence of a multiplet at ~3.5–4.2 ppm confirms the retention of the intact C2 and C4 azetidine protons.
References
Sources
Introduction: The Azetidine-Phenol Separation Challenge
Technical Support Center: Purification Strategies for Azetidine Synthesis
In the synthesis of 3-aryloxyazetidines or during the use of phenol as a scavenger in deprotection steps, residual phenol is a persistent impurity. The challenge lies in the hydrogen-bond complexation between the basic azetidine nitrogen and the acidic phenolic proton. This interaction often allows phenol to "drag" into the organic phase during standard workups, defying simple separation.
Furthermore, the high water solubility of small azetidine rings (e.g., azetidine, 3-hydroxyazetidine) creates a "yield vs. purity" conflict during aqueous washes. This guide provides self-validating protocols to break these complexes and isolate pure azetidine.
Module 1: Strategic Purification Workflow
Before selecting a protocol, determine the lipophilicity of your specific azetidine derivative.
Figure 1: Decision matrix for selecting the appropriate phenol removal strategy based on product properties.
Module 2: The "Dual-Swing" Extraction Protocol
Best For: Lipophilic azetidines (e.g., N-Boc, N-Cbz, or 3-aryloxy derivatives). Mechanism: Exploits the pKa differential (Azetidine pKa ≈ 11.3 vs. Phenol pKa ≈ 10.0) to shuttle the product between phases, leaving phenol behind.
The Protocol
| Step | Action | Mechanistic Rationale |
| 1. Solubilization | Dissolve crude residue in EtOAc or DCM . | Creates the organic carrier phase. |
| 2. Acid Extraction | Extract organic layer with 1M HCl (3x) . Collect the Aqueous layer. | Critical Step: At pH < 2, Azetidine is protonated ( |
| 3. Organic Wash | Wash the combined acidic aqueous layer with fresh Ether/EtOAc once. | Removes physically entrained phenol droplets from the aqueous phase. |
| 4. Basification | Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. | Deprotonates the azetidinium salt ( |
| 5. Final Extraction | Extract aqueous mixture with DCM (3x) . | The neutral Azetidine partitions into DCM. The Phenoxide ion is trapped in the water. |
| 6. Drying | Dry over | Caution: If Azetidine is volatile (MW < 100), do not concentrate to dryness. Convert to HCl salt immediately. |
Self-Validating Check: Spot the organic layer from Step 5 on a TLC plate alongside a phenol standard. Stain with KMnO4 or UV. The phenol spot should be absent.
Module 3: Solid-Phase Scavenging (Resin)
Best For: Water-soluble azetidines, volatile products, or when avoiding liquid-liquid extraction emulsions. Mechanism: Uses a polymer-supported carbonate or hydroxide to covalently/ionically bind acidic phenols.
Materials
-
Resin: Amberlyst A-26 (OH form) or MP-Carbonate (Macroporous).
-
Solvent: DCM, MeOH, or THF.
The Protocol
-
Preparation: Dissolve the crude mixture in DCM or MeOH (approx. 10 mL/g).
-
Loading: Add 3–4 equivalents (relative to expected phenol content) of the scavenger resin.
-
Agitation: Gently stir or shake at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars with fragile resins; they grind the beads. Use an orbital shaker.
-
-
Monitoring: Check TLC of the supernatant. Phenol should disappear.
-
Filtration: Filter off the resin using a fritted glass funnel.
-
Wash: Wash the resin cake with solvent to recover any entrained product.
-
Concentration: Evaporate solvent to yield phenol-free azetidine.
Troubleshooting & FAQs
Q1: I tried the NaOH wash, but I still see phenol in my NMR.
-
Diagnosis: You likely formed a tight ion-pair or hydrogen-bonded complex that resisted partitioning. Alternatively, the pH was not high enough.
-
Solution:
-
Ensure the aqueous pH is >12 (check with paper, not just calculation).
-
Add Brine (saturated NaCl) to the aqueous base layer. The "Salting Out" effect disrupts H-bonds and forces the organic product out of the water phase.
-
Q2: My azetidine is volatile (e.g., parent azetidine, bp 61°C). How do I remove solvent without losing product?
-
Diagnosis: Rotovapping small azetidines leads to significant yield loss.
-
Solution: Do not isolate the free base.
-
After the final extraction (Step 5 in Module 2), dry the organic layer.
-
Add 1.1 eq of HCl in Dioxane or Ether .
-
The Azetidine-HCl salt will precipitate. Filter the solid. The salt is non-volatile and stable.
-
Q3: An emulsion formed during the extraction. It won't separate.
-
Diagnosis: Azetidines and phenols are surfactants at certain pH levels.
-
Solution:
-
Wait: Give it 20 minutes.
-
Filter: Pass the entire emulsion through a pad of Celite . This breaks the surface tension of the micro-droplets.
-
Salinity: Add solid NaCl to the mixture until saturated.
-
Q4: Can I use chromatography to separate them?
-
Diagnosis: Phenol streaks on silica gel, contaminating nearby fractions.
-
Solution: Yes, but you must modify the mobile phase.
-
Use 1% Triethylamine (TEA) in your eluent. This keeps the azetidine deprotonated (improving peak shape) and keeps phenol deprotonated/polar, causing it to stick to the silica baseline while the azetidine elutes.
-
References
-
Wikipedia. (n.d.). Azetidine Properties and pKa Data. [Link]
-
Burghoff, B. (2008).[1] Solvent impregnated resins for the removal of low concentration phenol from water. Reactive and Functional Polymers.[2][1][3] [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines and Phenols. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. [Link]
Sources
preventing ring opening of azetidine during acidic deprotection
Technical Support Center: Azetidine Chemistry Subject: Preventing Ring Opening During Acidic Deprotection Doc ID: AZ-PROT-004 | Last Updated: 2025-10-24
Introduction: The "Hidden" Reactivity of Azetidines
Welcome to the Technical Support Center. If you are reading this, you likely encountered a specific failure mode during N-Boc or N-Cbz deprotection of an azetidine scaffold: ring opening .
Unlike pyrrolidines or piperidines, azetidines possess significant ring strain (~25.4 kcal/mol). Under acidic conditions, the protonated azetidine nitrogen acts as an exceptional leaving group. If a nucleophile is present—even a weak one like a chloride ion or a water molecule—the ring will open via an
This guide provides the diagnostic tools to confirm this failure and the protocols to prevent it.
Part 1: Diagnostic Triage & Mechanism
Q: How do I know if my azetidine ring has opened? A: Check your LC-MS data for specific mass shifts. Ring opening rarely results in a random mess; it produces distinct linear adducts based on the nucleophile present.
| Observation (LC-MS) | Diagnosis | The "Hidden" Nucleophile |
| [M+H]⁺ + 18 Da | Hydrolysis (Amino-alcohol formation) | Water (wet solvent or workup) |
| [M+H]⁺ + 36/38 Da | Chloropropylamine formation | Chloride ion (from HCl) |
| [M+H]⁺ + 114 Da | Trifluoroacetate adduct | TFA anion (rare, usually hydrolyzes to +18) |
| Complex Mixture | Polymerization | Intermolecular attack (concentration too high) |
The Mechanism of Failure
Understanding the mechanism is the only way to prevent it. The reaction is driven by the relief of ring strain upon protonation.
Figure 1: The mechanism of acid-mediated azetidine ring opening.[1][2] The protonated nitrogen activates the adjacent carbons (C2/C4) for nucleophilic attack.
Part 2: Protocol Optimization (Q&A)
Q: Should I use TFA or HCl? A: Use TFA (Trifluoroacetic Acid). This is the single most critical variable.
-
HCl (Hydrogen Chloride): The counterion is Chloride (
). Chloride is a sufficiently strong nucleophile to attack the protonated azetidine ring, forming 3-chloropropylamines. This is a notorious side reaction in azetidine chemistry. -
TFA: The trifluoroacetate anion (
) is bulky and significantly less nucleophilic than chloride. While it can open the ring under forcing conditions, it is much safer at low temperatures.
Q: I must use HCl (e.g., for salt formation). How do I save the ring? A: If you are restricted to HCl, you must remove the nucleophile's opportunity to attack:
-
Solvent: Use 1,4-Dioxane . It stabilizes the protonated species better than MeOH or water.
-
Temperature: strictly 0°C . Never heat an azetidine in HCl.
-
Duration: Quench immediately upon completion. Do not let it stir overnight.
Q: Do scavengers affect stability? A: Yes, negatively. Standard deprotection cocktails often contain scavengers like thioanisole or 1,2-ethanedithiol to mop up t-butyl cations. Avoid thiols. Thiol groups are potent nucleophiles and will rapidly open the azetidine ring.
-
Recommendation: Use Triethylsilane (TES) or Triisopropylsilane (TIPS) as cation scavengers. They are non-nucleophilic hydride sources.
Part 3: Validated Protocols
These protocols are designed to minimize the lifespan of the protonated intermediate and exclude strong nucleophiles.
Method A: The "Cold TFA" Standard (Recommended)
Best for: General azetidine scaffolds, especially 3-substituted variants.
-
Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: Avoid MeOH; it can act as a nucleophile.
-
-
Cooling: Cool the solution to 0°C in an ice/water bath. Allow to equilibrate for 10 minutes.
-
Acid Addition: Add TFA dropwise.
-
Ratio: 4:1 DCM:TFA (v/v) is standard.
-
Tip: Pre-cooling the TFA prevents exotherms.
-
-
Reaction: Stir at 0°C . Monitor by TLC or LC-MS every 30 minutes.
-
Warning: Do not warm to room temperature unless conversion is stalled (<10% per hour).
-
-
Workup (Critical):
-
Concentrate the mixture in vacuo at <30°C (do not heat the water bath).
-
Azeotrope: Re-dissolve the residue in Toluene or DCM and evaporate again (2x) to remove residual TFA.
-
Free Basing: If the free base is unstable, store as the TFA salt. If free base is required, use a basic resin (e.g., Amberlyst A-21) rather than aqueous extraction to avoid hydrolysis.
-
Method B: Non-Nucleophilic Acid Alternative
Best for: Highly sensitive substrates where TFA causes decomposition.
-
Reagent: p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH) .
-
Reasoning: Sulfonate anions are non-nucleophilic.
-
-
Solvent: Toluene or DCM/Dioxane.
-
Procedure: Add 1.5–2.0 equiv of p-TsOH to the substrate in solution. The product often precipitates as the tosylate salt, protecting it from further reaction.
Part 4: Advanced Troubleshooting
Scenario: 3-Substituted Azetidines (The "Fragile" Class) Azetidines with substituents at the 3-position (e.g., 3-hydroxy, 3-fluoro) are hypersensitive.
-
The Issue: Electronic effects or neighboring group participation can accelerate ring opening. For example, 3-hydroxyazetidine can rearrange via an epoxide-like intermediate.
-
The Fix: Increase dilution to 0.05 M to prevent intermolecular reactions. Use the Method A protocol strictly at 0°C.
Scenario: Intramolecular Nucleophiles If your molecule contains an amide, ester, or alcohol on a side chain:
-
The Risk: Cyclization-induced ring opening (forming a 5- or 6-membered lactone/lactam).
-
The Fix: You cannot use standard acidic deprotection. You must switch protecting groups (e.g., use Fmoc and deprotect with piperidine, or Alloc and deprotect with Pd(PPh3)4) to avoid generating the activated protonated azetidine entirely.
Decision Tree: Optimizing Conditions
Figure 2: Decision matrix for selecting deprotection conditions based on substrate complexity.
References
-
BenchChem Technical Support. (2025).[1][3][4][5] Azetidine Ring Stability: A Technical Support Center for Researchers.[4] Retrieved from
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and nucleophilic opening).
-
St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2] PMC - NIH. Retrieved from
-
Han, G., Tamaki, M., & Hruby, V. J. (2016).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[6] Journal of Peptide Research.[7] (Comparative kinetics of HCl vs TFA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing SNAr for Electron-Deficient Phenols
The following technical guide is designed to assist researchers in optimizing SNAr conditions specifically for electron-deficient phenols (e.g., nitrophenols, cyanophenols) acting as nucleophiles.
Executive Summary: The "pKa Paradox"
The core challenge in using electron-deficient phenols (EDPs) in Nucleophilic Aromatic Substitution (SNAr) is a kinetic contradiction. Electron-withdrawing groups (EWGs) on the phenol ring lower the pKa, making deprotonation easy. However, these same groups delocalize the negative charge of the resulting phenoxide, rendering it a weak nucleophile .
-
Standard Phenol (pKa ~10): Harder to deprotonate, but the phenoxide is reactive.
-
4-Nitrophenol (pKa ~7.1): Trivial to deprotonate, but the phenoxide is stable and sluggish in the rate-determining step (attack on the electrophile).
Success requires shifting the reaction conditions to destabilize the ion pair or lower the activation energy of the Meisenheimer complex formation.
Troubleshooting Guide & FAQs
Issue 1: Reaction Stalls at Low Conversion (<20%)
Q: I am using K₂CO₃ in DMF at 80°C, but my nitrophenol is not reacting with the aryl chloride. TLC shows unreacted starting material. Why?
A: The nucleophilicity of your nitrophenoxide is too low to overcome the activation barrier of the aryl chloride.
-
Root Cause: K₂CO₃ forms a tight ion pair with the phenoxide in organic solvents, further reducing its reactivity.
-
Solution 1 (The "Cesium Effect"): Switch to Cesium Carbonate (Cs₂CO₃) . The large ionic radius of Cs⁺ (1.67 Å) creates a "naked" phenoxide anion that is significantly more reactive than the K⁺-paired species.
-
Solution 2 (Electrophile Swap): Switch the leaving group on your electrophile from Chloride to Fluoride .
Issue 2: Solubility & Aggregation
Q: My reaction mixture is heterogeneous/slurry. Does the base need to be fully dissolved?
A: Not necessarily, but surface area matters.
-
Optimization: If using anhydrous inorganic bases (K₂CO₃, Cs₂CO₃), use finely ground powder.
-
Solvent Choice: For electron-deficient phenols, DMSO is often superior to DMF or Acetonitrile because it better solvates the metal cation, breaking up ion pairs.
-
Additives: If you must use K₂CO₃, add 18-Crown-6 (1.0 equiv) to sequester the potassium ion and mimic the "naked anion" effect of cesium.
Issue 3: Regioselectivity vs. O-Alkylation
Q: Can electron-deficient phenols undergo C-alkylation instead of O-arylation?
A: It is rare in SNAr (unlike SN2 with alkyl halides). The "hard" nature of the aryl electrophile and the charge distribution in nitrophenoxides heavily favors O-arylation .
-
Check: If you see side products, they are likely from hydrolysis of the aryl halide (if water is present) or trans-etherification if you are using an alcohol solvent.
-
Protocol Fix: Always use anhydrous polar aprotic solvents (DMSO, NMP, DMF) and avoid protic solvents entirely.
Issue 4: When SNAr Fails Completely
Q: I've tried Cs₂CO₃, DMSO, and high heat (120°C), but the reaction won't go. What now?
A: If the nucleophile is too weak (e.g., 2,4-dinitrophenol) or the electrophile is not sufficiently activated, the SNAr mechanism is energetically inaccessible.
-
Pivot: Switch to Ullmann Coupling (Copper-Catalyzed) .
-
Why: Ullmann coupling proceeds via a radical-oxidative addition mechanism (or σ-bond metathesis) that does not rely on the nucleophilicity of the phenoxide in the same way SNAr does.
-
Reference: See "Decision Matrix" below.
-
Optimized Experimental Protocol
Objective: Coupling 4-Nitrophenol (Weak Nucleophile) with 4-Fluoronitrobenzene.
Reagents:
-
Electron-Deficient Phenol (1.0 equiv)
-
Activated Aryl Fluoride (1.1 equiv) [Preferred over Chloride]
-
Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)
-
Anhydrous DMSO (0.2 – 0.5 M concentration)
Step-by-Step:
-
Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solvation: Add the Phenol and Cs₂CO₃ to the vial. Add anhydrous DMSO.
-
Activation: Stir at Room Temperature for 15-30 mins. Note: You may see a color change (often yellow/orange) indicating phenoxide formation.
-
Addition: Add the Aryl Fluoride.
-
Reaction: Heat to 80–100°C . Monitor by LC-MS or TLC.[2]
-
Tip: Do not reflux blindly. Higher temps can degrade DMSO or cause nitro-group side reactions.
-
-
Workup: Dilute with EtOAc, wash copiously with water (3x) and LiCl solution to remove DMSO.
Data & Comparison Tables
Table 1: Base Selection for SNAr
| Base | Cation Radius | Solubility (DMSO) | Suitability for EDPs | Cost |
| K₂CO₃ | 1.38 Å | Moderate | Low (Forms tight ion pairs) | Low |
| Cs₂CO₃ | 1.67 Å | High | High (Creates naked anion) | High |
| NaH | N/A | N/A | Moderate (Strong, but dangerous) | Low |
| DBU | Organic | High | Moderate (Good for solubility) | High |
Table 2: Leaving Group Effects (Electrophile)
| Leaving Group | Bond Strength | Electronegativity | Relative Rate (SNAr) |
| -F | Very Strong | 4.0 | Fastest (1000x) |
| -NO₂ | Strong | - | Fast (can act as LG) |
| -Cl | Moderate | 3.0 | Slow |
| -Br | Weak | 2.8 | Slower |
| -I | Very Weak | 2.5 | Slowest |
Note: In SNAr, bond breaking is NOT the rate-determining step; nucleophilic attack is.[1][4] Therefore, Fluorine is best because it stabilizes the transition state via induction.
Visualizations
Figure 1: Reaction Mechanism & Rate-Determining Step
This diagram illustrates why the "naked" anion (via Cesium) and the Fluorine substituent are critical for the rate-determining step (k1).
Caption: The SNAr pathway highlights the rate-determining nucleophilic attack. Optimization targets lowering the TS1 barrier via base and leaving group selection.
Figure 2: Troubleshooting Decision Tree
Caption: Logical workflow for troubleshooting low reactivity in SNAr reactions involving weak phenol nucleophiles.
References
-
BenchChem. "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." BenchChem Technical Guides. Accessed 2024.[5] Link
-
Kondoh, A., Yorimitsu, H., & Oshima, K. "Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate."[6] Tetrahedron, 2006. Link
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of The Leaving Group." Master Organic Chemistry, 2018. Link
- Furst, A. & Moore, R.E. "Kinetics of the SNAr Reaction." Journal of the American Chemical Society. (Foundational mechanistic text regarding F > Cl > Br > I ordering).
-
Organic Chemistry Portal. "Ullmann Reaction / Ullmann Condensation." Organic Chemistry Portal. Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
resolving solubility issues of azetidine HCl in organic solvents
Technical Support Center: Resolving Solubility & Handling Issues of Azetidine HCl
Topic: Troubleshooting Solubility, Handling, and Reactivity of Azetidine Hydrochloride. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Interactive Technical Guide (Q&A).
Introduction: The Azetidine Paradox
Azetidine hydrochloride (HCl) is a deceptively simple building block. While it appears structurally similar to pyrrolidine or piperidine, its four-membered strained ring creates unique physicochemical challenges.
The Core Problem: Azetidine HCl is a polar, hydrophilic salt that is virtually insoluble in the non-polar solvents (DCM, Toluene, Ether) typically used for amide couplings or alkylations. Furthermore, the free base is a volatile, water-miscible liquid, making standard "neutralize and extract" protocols inefficient and prone to yield loss.
This guide provides field-proven protocols to overcome these solubility barriers without compromising the integrity of the strained ring.
Module 1: The "Free-Basing" Trap
Q: I need the free base for a reaction in DCM. I neutralized the aqueous solution with NaOH and extracted with Ether, but my yield is near zero. Where did it go?
Diagnosis: You have encountered the Miscibility Trap . Unlike larger cyclic amines, Azetidine free base (bp ~61–62 °C) is completely miscible with water. It does not partition well into organic solvents like Ether or DCM from an aqueous phase, leading to massive loss in the aqueous layer.
Solution A: The In Situ Neutralization (Recommended) Do not isolate the free base unless absolutely necessary. Perform the neutralization directly in the reaction vessel using a "Solvent Switch" or "Co-Solvent" strategy.
-
Protocol:
-
Suspend Azetidine HCl (1.0 equiv) in a minimal amount of DMF or DMAc (solubility is high).
-
Add the non-polar solvent required for your reaction (e.g., DCM) to create a ratio of 1:4 (DMF:DCM).
-
Add a tertiary amine base (DIPEA or TEA, 1.2–2.0 equiv) at 0 °C.
-
Result: The Azetidine HCl dissolves as the free base is liberated; the DIPEA·HCl salt remains soluble or forms a fine suspension that rarely interferes with subsequent coupling.
-
Solution B: Isolation via "Flash Distillation" (Only if neat free base is required) If you must isolate the free base, you cannot use extraction. You must use distillation from a slurry.
-
Protocol:
-
Dissolve Azetidine HCl in a minimum volume of water (e.g., 1 g in 1–2 mL).
-
Add solid KOH pellets (2–3 equiv) slowly with cooling (exothermic!) until the solution becomes a viscous slurry.
-
The Azetidine free base may separate as an oil layer on top.
-
Distill directly from this basic slurry at atmospheric pressure.
-
Target: Collect the fraction boiling at 60–63 °C. Store immediately at -20 °C (volatile!).
-
Module 2: Solvent Selection & Solubility Data
Q: I cannot use DMF due to work-up issues. What other solvents dissolve Azetidine HCl?
Analysis: Azetidine HCl is a crystal lattice held together by strong ionic forces. Breaking this lattice requires high dielectric constants.
Solubility Profile of Azetidine HCl
| Solvent Class | Solvent | Solubility | Notes |
| Protic Polar | Water | Very High | Miscible.[1] Hard to remove water later. |
| Methanol | High | Good for hydrogenation or ion exchange. | |
| Ethanol | Moderate | Solubility decreases significantly with temperature. | |
| Aprotic Polar | DMSO | High | Excellent solubilizer, but difficult to remove. |
| DMF / DMAc | Moderate | Best compromise for organic synthesis. | |
| Acetonitrile | Low | Often requires heating; risk of precipitation on cooling. | |
| Non-Polar | DCM / Chloroform | Negligible | Do not use as primary solvent for the salt. |
| THF / Ether | Insoluble | The salt will remain a rock-hard solid. | |
| Toluene | Insoluble | Completely incompatible. |
Technical Tip: If you must use DCM, use Methanol (5-10%) as a co-solvent. This breaks the lattice enough to allow reaction, though it may react with electrophiles (like acid chlorides). For acid chlorides, use DCM/DMF (9:1) .
Module 3: Reaction-Specific Troubleshooting
Q: My amide coupling (EDC/HOBt) failed. The Azetidine HCl clumped at the bottom of the flask.
Root Cause: "Clumping" indicates the surface of the solid reacted, but the interior remained inaccessible due to poor solubility (heterogeneous reaction).
The "Solubilize First" Workflow:
-
Dissolution: Dissolve Azetidine HCl in DMF (1M concentration).
-
Activation: In a separate flask, activate your carboxylic acid with EDC/HOBt/Base in DCM.
-
Combination: Add the solution of Azetidine (in DMF) to the activated acid.
-
Outcome: Homogeneous conditions ensure quantitative conversion.
Q: I see a new impurity spot on TLC that runs faster than my product. Is it the ring opening?
Analysis: Yes, Azetidine is strained (~25 kcal/mol strain energy). Strong nucleophiles or harsh Lewis acids can trigger ring opening, especially at elevated temperatures.
-
Risk Factor: Heating > 80 °C in the presence of nucleophiles (Cl⁻, Br⁻, or excess amine).
-
Prevention: Keep reactions below 50 °C. If heating is required, ensure the pH is neutral to slightly basic; acid catalysis accelerates ring opening.
Module 4: Visualization of Workflows
Figure 1: Decision Tree for Azetidine Solubilization
Caption: Decision matrix for selecting the optimal solubilization strategy based on downstream application.
Figure 2: The "In-Situ" Neutralization Workflow
Caption: Step-by-step protocol for in-situ neutralization to avoid isolation losses.
References
-
CymitQuimica. Azetidine hydrochloride: Properties and Applications. Retrieved from
-
BenchChem. Resolving Solubility Issues of Amine Salts in Organic Solvents. Retrieved from
-
ChemicalBook. Azetidine Hydrochloride Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). Synthesis and Profiling of Azetidine-Based Scaffolds. PMC Article. Retrieved from
-
Google Patents. Process for synthesis of azetidine and novel intermediates (US4870189A). Retrieved from
Sources
stability of 3-(4-Bromo-2-fluorophenoxy)azetidine in solution
Technical Support Center: Stability & Handling of 3-(4-Bromo-2-fluorophenoxy)azetidine in Solution
As a Senior Application Scientist, I frequently encounter questions regarding the handling and stability of strained heterocyclic building blocks. 3-(4-Bromo-2-fluorophenoxy)azetidine is a highly valuable scaffold in medicinal chemistry, but its four-membered azetidine ring inherently possesses significant ring strain. This strain, coupled with the electron-withdrawing 4-bromo-2-fluorophenoxy substituent, dictates its physicochemical behavior and stability profile in solution.
This guide provides an authoritative, self-validating framework for troubleshooting, handling, and optimizing the stability of 3-(4-Bromo-2-fluorophenoxy)azetidine in your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does 3-(4-Bromo-2-fluorophenoxy)azetidine degrade in acidic solutions? A1: The primary stability concern for azetidines is the potential for ring-opening. The unsubstituted azetidine ring has a pKa of approximately 11.29, making it highly basic[1]. While the electron-withdrawing 4-bromo-2-fluorophenoxy group at the 3-position reduces this basicity slightly via inductive effects, the nitrogen atom still readily protonates under acidic conditions (pH < 5). Protonation catalyzes ring-opening reactions because it transforms the neutral amine into a superior leaving group, exacerbating the inherent ~25.4 kcal/mol ring strain[1][2]. Subsequent nucleophilic attack by solvent molecules (e.g., water or methanol) leads to the formation of acyclic 3-halo-1-aminopropane or amino-ether derivatives[2].
Q2: How does the 3-phenoxy substituent affect the degradation mechanism?
A2: The presence of the 4-bromo-2-fluorophenoxy group introduces both steric and electronic variables. Electronically, the inductive electron withdrawal from the oxygen atom stabilizes the azetidine relative to unsubstituted variants by lowering the nitrogen's pKa, reducing its propensity to protonate at mildly acidic pHs. However, if the ring opens via an
Q3: What are the optimal storage conditions for stock solutions? A3: To prevent degradation, stock solutions should be prepared in anhydrous, non-nucleophilic solvents (e.g., DMSO or acetonitrile) and stored at -20 °C or -80 °C, protected from light[2]. Avoid unbuffered aqueous solutions or protic solvents (like methanol) for long-term storage, as they can act as nucleophiles over time, leading to solvolysis.
Part 2: Troubleshooting Guide
Issue 1: Appearance of new peaks in HPLC or LC-MS analysis over time.
-
Cause: Acid-catalyzed or nucleophile-mediated ring-opening of the azetidine core.
-
Causality & Solution: If you are using 0.1% TFA or formic acid in your LC-MS mobile phase, degradation may occur directly in the autosampler if the sample sits for >12 hours. The acidic modifier protonates the azetidine, initiating cleavage. Switch to a neutral or slightly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8) if the compound shows rapid degradation during analysis. Always prepare fresh solutions immediately before use[2].
Issue 2: Poor recovery or degradation after lyophilization or solvent evaporation.
-
Cause: Concentration of acidic impurities during solvent removal.
-
Causality & Solution: Ensure that the solvent being evaporated is strictly neutral. If the compound was stored as a hydrochloride salt, excessive heating during evaporation can drive the release of HCl, locally dropping the pH and initiating ring cleavage. Maintain bath temperatures below 30 °C during rotary evaporation.
Part 3: Data Presentation
Table 1: Stability Profile of 3-(4-Bromo-2-fluorophenoxy)azetidine in Various Solvents Note: Data represents extrapolated half-lives based on structural analogs and general azetidine reactivity.
| Solvent / Condition | pH | Temp (°C) | Estimated Half-Life ( | Primary Degradation Pathway |
| DMSO (Anhydrous) | N/A | 25 | > 4 weeks | None (Stable) |
| Aqueous Buffer | 7.4 | 37 | > 48 hours | Slow hydrolysis |
| Aqueous Buffer | 2.0 | 37 | < 2 hours | Acid-catalyzed ring opening |
| Methanol | N/A | 25 | ~ 24 hours | Solvolysis (Nucleophilic) |
| 0.1% TFA in MeCN | ~2.0 | 25 | < 4 hours | Acid-catalyzed ring opening |
Part 4: Experimental Protocols
Protocol: Time-Course Solution Stability Assay This protocol is a self-validating system designed to empirically determine the degradation rate of 3-(4-Bromo-2-fluorophenoxy)azetidine under specific assay conditions[2]. The inclusion of a cold-quench step ensures that the measured degradation accurately reflects the incubation period, not the downstream processing time.
Materials:
-
3-(4-Bromo-2-fluorophenoxy)azetidine (Free base or HCl salt)
-
HPLC-grade DMSO, Acetonitrile, and Water
-
Phosphate buffers (pH 3.0, 7.4, 9.0)
-
Internal standard (e.g., a stable structural analog)
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store on ice.
-
Buffer Spiking: Pre-warm the target aqueous buffers to 37 °C in a thermomixer.
-
Reaction Initiation: Spike the 10 mM stock solution into the pre-warmed buffers to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex briefly.
-
Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot.
-
Quenching (Critical Step): Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. This halts degradation by precipitating buffer salts, diluting the aqueous phase, and dropping the kinetic temperature.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C.
-
Analysis: Transfer the supernatant to an LC-MS vial and analyze using a neutral mobile phase gradient to quantify the remaining parent compound relative to the internal standard.
Part 5: Visualizations
Caption: Mechanism of acid-catalyzed azetidine ring opening via protonation and nucleophilic attack.
Caption: Step-by-step workflow for the time-course solution stability assay of azetidine derivatives.
Part 6: References
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Department of Chemistry, University of Alberta (CLOCKSS). URL: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review - CHIMIA. URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry due to their ability to improve pharmacokinetic properties, metabolic stability, and serve as rigid bioisosteres[1]. However, synthesizing highly substituted azetidines—particularly at the C3 position—presents a formidable challenge. The inherent ring strain combined with severe steric hindrance often leads to failed nucleophilic displacements, poor cross-coupling yields, and low diastereoselectivity[2].
This guide provides actionable, field-proven troubleshooting strategies to overcome these steric barriers, ensuring high-yielding and stereoselective outcomes in your drug development workflows.
Troubleshooting FAQs: Navigating Steric Roadblocks
Q1: My Pd-catalyzed cross-coupling of 3-iodoazetidines with aryl halides yields complex mixtures and unreacted starting material. How can I overcome this?
Causality: Steric hindrance at the C3 position severely impedes the oxidative addition and transmetalation steps in traditional cross-coupling. The bulky substituents block the approach of the palladium species, leading to off-target reactions such as
Q2: I am trying to synthesize a densely functionalized 3-substituted azetidine, but traditional SN2 displacements fail entirely. What is an alternative?
Causality: Highly substituted C3 centers are virtually inert to SN2 attack because the nucleophile's trajectory is blocked by the bulky substituents and the rigid, constrained geometry of the 4-membered ring.
Solution: Abandon SN2 strategies and utilize a strain-release approach starting from azabicyclobutanes (ABBs)[4]. ABBs possess extremely high ring strain. When exposed to a nucleophile or a radical species, the relief of this strain provides a massive thermodynamic driving force that easily overcomes the steric activation barrier, resulting in the efficient formation of 3-substituted azetidines. Alternatively, a photo-induced copper-catalyzed [3+1] radical cascade cyclization can be employed, where the formation of a tertiary
Q3: When synthesizing 2,3-disubstituted azetidines, my diastereomeric ratio (d.r.) is very low. How can I improve facial selectivity?
Causality: The inherent steric bulk of the substituents on the starting materials may not provide sufficient bias during ring closure or functionalization, leading to a mixture of cis and trans isomers[2].
Solution: Employ directed
Strategic Workflows & Visualizations
Workflow for selecting azetidine synthesis strategies based on steric hindrance.
Mechanistic pathway of photoredox-catalyzed [3+1] radical cascade cyclization.
Quantitative Data Presentation
The table below summarizes the quantitative performance of various synthetic strategies when applied to sterically congested C3-azetidine targets.
| Synthetic Strategy | Steric Tolerance | Typical Yield | Diastereoselectivity (d.r.) | Key Reagents / Intermediates |
| Direct SN2 Substitution | Low | < 20% (Complex mixtures) | N/A | Alkyl/Aryl Halides, Base |
| Pd-Catalyzed Cross-Coupling | Moderate to High | 60 - 85% | Moderate | Pd(PPh3)4, Zn dust, Aryl Halides |
| Strain-Release (ABB) | High | 70 - 95% | High (Substrate dependent) | Azabicyclobutanes, Nucleophiles |
| Photoredox [3+1] Cyclization | Very High | 65 - 90% | Moderate to High | Photocatalyst, Blue/Red LED |
| Directed | High | 50 - 80% | > 95:5 | s-BuLi, Electrophiles, N-tPiv |
Validated Experimental Protocols
Protocol 1: Strain-Release Synthesis of 3-Substituted Azetidines via Azabicyclobutanes (ABB)
This protocol utilizes the massive thermodynamic driving force of ABB ring strain to overcome steric hindrance, allowing for the installation of bulky nucleophiles at the C3 position[4].
Materials:
-
N-Boc-azabicyclobutane (1.0 equiv)
-
Nucleophile (e.g., Grignard reagent or amine) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-azabicyclobutane and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the highly exothermic strain-release event.
-
Nucleophilic Addition: Add the nucleophile dropwise over 15 minutes.
-
Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Validation Step: Perform a rapid NMR aliquot check. The highly strained bicyclic protons of the ABB starting material typically appear unusually upfield (0.5–1.5 ppm). The complete disappearance of these peaks confirms successful ring-opening and validates the conversion.
-
Quenching & Workup: Quench the reaction with saturated aqueous
. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography to yield the highly substituted 3-azetidine.
Protocol 2: Photoredox-Catalyzed [3+1] Radical Cyclization
This protocol bypasses traditional steric blockades by generating a highly reactive tertiary
Materials:
-
Acyclic precursor (e.g., highly substituted homoallylamine derivative) (1.0 equiv)
-
Photocatalyst (e.g.,
or organic dye) (2 mol%) -
DIPEA (Electron donor) (2.0 equiv)
-
Anhydrous Acetonitrile (
) -
Blue LED light source (450 nm)
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial equipped with a Teflon septum, add the acyclic precursor and the photocatalyst.
-
Degassing: Dissolve the mixture in anhydrous
(0.1 M). Add DIPEA. Degas the solution by sparging with argon for 15 minutes to remove oxygen, which acts as a radical quencher. -
Irradiation: Place the vial approximately 5 cm away from a Blue LED light source. Stir the mixture at room temperature under irradiation for 12-16 hours.
-
Control Validation (Self-Validation): Run a parallel dark control (vial wrapped in aluminum foil). Validation Step: The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and dependent on the generation of the radical intermediate.
-
Workup: Turn off the light, dilute the mixture with water, and extract with dichloromethane (3x). Dry the organic phase over
, filter, and concentrate. -
Purification: Isolate the 3-substituted azetidine via silica gel chromatography.
References
-
Stereoselective functionalization of azetidines Source: Elektronische Hochschulschriften der LMU München URL:[Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 3-(4-Bromo-2-fluorophenoxy)azetidine
[1][2]
Executive Summary: The Analytical Challenge
In Fragment-Based Drug Discovery (FBDD), 3-(4-Bromo-2-fluorophenoxy)azetidine represents a high-value pharmacophore.[1][2] It combines a metabolically stable, conformationally restricted amine (azetidine) with a halogenated aryl motif ready for cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1][2]
However, characterizing this molecule presents specific NMR challenges:
-
Azetidine Ring Dynamics: The 4-membered ring undergoes "puckering" (inversion), which can broaden signals depending on solvent viscosity and temperature.[1][2]
-
Fluorine Coupling: The
F nucleus at the ortho position splits aromatic proton signals, creating complex non-first-order multiplets that are easily misidentified as impurities.[2] -
Protic Exchange: The secondary amine (-NH) signal is highly sensitive to solvent choice, affecting integral normalization.[1][2]
This guide compares the performance of CDCl
Comparative Analysis: Solvent Selection Strategy
The choice of solvent fundamentally alters the appearance of the azetidine spectrum.[2][3] Below is a performance comparison to guide your experimental design.
| Feature | Chloroform-d (CDCl | DMSO-d | Recommendation |
| Amine (NH) Detection | Poor. Often broad or invisible due to rapid exchange and quadrupole broadening.[1][2] | Excellent. Usually appears as a distinct broad singlet or doublet (if coupled to CH | Use DMSO-d |
| Azetidine Ring Resolution | High. Low viscosity allows rapid ring inversion, averaging the cis/trans conformers into sharp multiplets.[2] | Medium. Higher viscosity slows inversion; H2/H4 protons may broaden or show complex second-order effects.[1][2] | Use CDCl |
| Aromatic Splitting | Standard. Good separation of aromatic signals.[1] | Compressed. Solvent polarity may shift aromatic peaks closer, potentially overlapping H5 and H6.[2] | CDCl |
| Solubility (Free Base) | Excellent. | Good. | Both are suitable.[1][2] |
| Solubility (HCl Salt) | Poor. Requires free-basing prior to analysis.[1][2] | Excellent. Dissolves salts directly.[1][2] | Use DMSO-d |
Predicted Reference Standard (1H NMR)
Note: Chemical shifts (
Solvent: DMSO-d
A. Aromatic Region (The "Fingerprint")
The fluorine atom at position 2 exerts a powerful splitting effect (Spin
| Position | Proton | Multiplicity | Assignment Logic | ||
| H-3' | Ar-H | 7.55 | dd | Located between F and Br.[1][2] Large ortho-F coupling dominates.[1] | |
| H-5' | Ar-H | 7.32 | ddd | Ortho to Br.[1][2] Shows strong coupling to H-6' and weak coupling to F. | |
| H-6' | Ar-H | 7.10 | dd | Ortho to Ether Oxygen.[1][2] The meta-F coupling is unusually large, often making this appear as a pseudo-triplet or quartet.[2] |
B. Azetidine Region (The "Butterfly")
The azetidine protons (H2/H4) appear as a complex set of multiplets due to the electron-withdrawing oxygen at C3.[2]
| Position | Proton | Multiplicity | Assignment Logic | |
| H-3 | O-CH | 4.95 - 5.05 | tt (quintet-like) | Deshielded by Oxygen.[1][2] Splits into a quintet due to 4 adjacent protons (H2/H4).[2] |
| H-2, H-4 | N-CH | 3.50 - 3.80 | m (complex) | These 4 protons are chemically equivalent but magnetically non-equivalent due to ring puckering.[1][2] |
| N-H | Amine | ~3.5 - 4.5 | br s | Broad signal.[2] Position varies heavily with concentration and water content.[1] |
Mechanistic Visualization
Diagram 1: The Splitting Logic Tree
This diagram illustrates how the Fluorine atom complicates the aromatic signals, distinguishing this molecule from its non-fluorinated analogs.[2]
Caption: Signal splitting pathways driven by
Experimental Protocol: Ensuring Spectral Integrity
To obtain publication-quality data for this specific building block, follow this self-validating protocol.
Step 1: Sample Preparation (The "Dry" Rule)
Azetidines are hygroscopic.[1][2] Water peaks in DMSO (
-
Protocol: Dry the compound in a vacuum desiccator (P
O ) for 2 hours. -
Solvent: Use ampoule-sealed DMSO-d
(99.9% D) to minimize water ingress.[1][2] -
Concentration: 10-15 mg in 0.6 mL solvent. High concentration prevents the NH signal from being lost in the baseline.[2]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][2]
-
Relaxation Delay (D1): Set to 5 seconds .
-
Scans (NS): Minimum 64 scans to resolve the small "roofing" effects of the azetidine multiplets.
Step 3: Processing & Validation
-
Apodization: Apply Exponential Multiplication (LB = 0.3 Hz). Avoid higher LB values which will merge the fine fluorine splitting.
-
Integration Check (Self-Validation):
-
Set the single Methine proton (H-3,
) to 1.00 .[1][2] -
Verify the Aromatic region integrates to 3.00 (
0.1).[1][2] -
Verify the Azetidine CH
region integrates to 4.00 .[1][2]
-
Failure Mode: If Azetidine CH
integrates to < 3.8, you likely have conformational broadening.[2] Action: Heat the probe to 313 K (40°C) to sharpen the exchange.
-
References
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on spin systems and coupling).
-
Abraham, R. J., et al. (2006).[2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
National Institutes of Health (PubChem). (2025).[1][2] "3-(4-Fluoro-phenoxymethyl)-azetidine Compound Summary." (Structural analogue data).
-
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][4][5] (Source for F-H coupling constants).
Sources
- 1. 3-(4-Fluoro-phenoxymethyl)-azetidine | C10H12FNO | CID 24902356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
19F NMR characterization of 2-fluorophenoxy azetidines
Advanced 19F NMR Characterization of 2-Fluorophenoxy Azetidines: A Comparative Guide to Cryogenic vs. Room Temperature Probes
Executive Summary
In modern medicinal chemistry, the azetidine ring is frequently deployed as a metabolically stable, low-lipophilicity bioisostere for larger saturated heterocycles. When functionalized with a 2-fluorophenoxy moiety, these scaffolds exhibit highly specific electronic environments and conformational rigidities. Due to the 100% natural abundance and extreme sensitivity of the fluorine-19 nucleus to its local environment, 19F NMR spectroscopy has become the gold standard for characterizing these fluorinated pharmaceuticals[1]. However, in fragment-based drug discovery (FBDD) and metabolite profiling, these compounds are often present at micro-molar concentrations, pushing the limits of conventional analytical hardware[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Sensitivity 19F Cryogenic Probes against conventional Room Temperature (RT) Probes. It provides a self-validating experimental workflow for the structural elucidation of 2-fluorophenoxy azetidines, ensuring both quantitative accuracy and high-fidelity structural insights.
Mechanistic Context: The "Why" Behind the Workflow
The Chemical Scaffold: The 2-fluorophenoxy azetidine framework presents unique analytical challenges. The highly strained four-membered azetidine ring induces complex 1H-1H and 1H-19F scalar couplings (J-couplings)[3]. The fluorine atom at the ortho position of the phenoxy ring acts as a powerful spectroscopic "spy," offering a wide chemical shift dispersion that is exquisitely sensitive to the azetidine nitrogen's protonation state and conformational buckling[4].
The Analytical Choice: Unlike 1H NMR, 19F NMR suffers from zero endogenous background interference in biological matrices, making it ideal for crude mixture analysis and FBDD screening without the need for prior separation[1]. However, the primary bottleneck is sensitivity at low concentrations (e.g., <100 µM).
Product Performance Comparison: CryoProbe vs. RT Probe
To evaluate hardware efficacy, a 50 µM solution of 3-(2-fluorophenoxy)azetidine in DMSO-d6 was analyzed at 600 MHz (1H frequency). The comparison contrasts a standard 5 mm Broad-Band Fluorine Observation (BBFO) RT Probe with a 5 mm 19F-Optimized Cryogenic Probe.
Table 1: Quantitative Performance Metrics (50 µM 3-(2-fluorophenoxy)azetidine, 600 MHz)
| Analytical Metric | 5 mm RT BBFO Probe | 5 mm 19F CryoProbe | Performance Gain | Causality / Impact |
| 1D 19F Signal-to-Noise (128 scans) | 12:1 | 54:1 | 4.5x Enhancement | Cryogenic cooling of the RF coil and preamplifier reduces thermal Johnson-Nyquist noise, drastically boosting signal clarity. |
| Limit of Detection (LOD) | ~25 µM | ~5 µM | 5x Lower | Enables direct analysis of low-yield synthetic fractions or in vitro microsomal metabolites[5]. |
| 2D 19F-1H HOESY Acquisition Time | 14.2 hours | 1.8 hours | ~8x Faster | S/N scales with the square root of time; a 4.5x S/N boost reduces required signal averaging by a factor of ~20. |
| Spectral Resolution (Line Width) | 1.2 Hz | 0.8 Hz | Superior | Enhanced probe design minimizes magnetic susceptibility distortions, resolving fine |
Experimental Workflow & Logical Relationships
19F NMR characterization workflow for fluorinated azetidine fragments.
Self-Validating Experimental Protocol
A protocol is only as robust as its internal controls. The following step-by-step methodology ensures both quantitative accuracy and structural fidelity.
Step 1: Sample Preparation & Internal Referencing
-
Action: Dissolve the 2-fluorophenoxy azetidine fragment to a final concentration of 50 µM in 600 µL of anhydrous DMSO-d6. Spike the sample with 0.05% (v/v) Trifluoroacetic acid (TFA).
-
Causality: DMSO-d6 prevents the rapid chemical exchange of the azetidine N-H proton, preserving it for potential 1H-15N HMBC correlation. TFA acts as a highly stable, distinct internal chemical shift reference (-76.55 ppm) and a quantitative internal standard. Because TFA has no protons, it does not interfere with the 1H spectrum, ensuring the method is self-validating for concentration determination[1].
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample and tune the probe to the exact 19F resonance frequency (e.g., 564.6 MHz on a 600 MHz system). Perform gradient shimming on the 2H lock signal, followed by manual adjustment of the Z1 and Z2 coils.
-
Causality: The 19F nucleus has a massive chemical shift range (>300 ppm). Improper tuning leads to severe phase distortions and acoustic ringing baselines. Precise shimming is critical to resolve the complex long-range scalar couplings (e.g.,
) between the fluorine atom and the azetidine ring protons[6].
Step 3: 1D 19F{1H} Quantitative Acquisition
-
Action: Acquire the 1D 19F spectrum using an inverse gated decoupling sequence. Set the relaxation delay (D1) to at least 5 ×
of the longest relaxing fluorine nucleus (typically 10-15 seconds for fluorophenoxy groups). -
Causality: Standard continuous 1H decoupling induces the Heteronuclear Overhauser Effect (NOE), which artificially inflates the 19F signal intensity, destroying quantitative accuracy. Inverse gated decoupling turns off the decoupler during the D1 delay, preventing NOE buildup while still collapsing the 1H-19F multiplets into sharp singlets for accurate integration[4].
Step 4: 2D 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Action: Acquire a 2D HOESY spectrum with a mixing time (d8) optimized for the expected internuclear distance (typically 300-400 ms for small molecules).
-
Causality: HOESY detects spatial proximity (through-space, < 5 Å) rather than through-bond connectivity. For 2-fluorophenoxy azetidines, this experiment definitively proves the stereochemical orientation of the azetidine ring relative to the fluorinated aromatic system, which is critical for identifying binding poses in FBDD[2].
Conclusion
While conventional RT probes are sufficient for routine purity checks of bulk fluorinated pharmaceuticals, the structural elucidation of low-concentration 2-fluorophenoxy azetidine fragments demands the sensitivity of a 19F CryoProbe. By combining cryogenic hardware with rigorous, self-validating NMR pulse sequences (like inverse gated decoupling and HOESY), researchers can confidently map the 3D conformation of these highly strained, metabolically stable pharmacophores.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. nih.gov.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). rsc.org.
- Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds | Analytical Chemistry - ACS Publications. acs.org.
- Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. - UoN Digital Repository Home. uonbi.ac.ke.
- 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed. nih.gov.
- Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München. uni-muenchen.de.
- Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. rsc.org.
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Comprehensive Comparison Guide: HPLC Purity Standards for 3-(4-Bromo-2-fluorophenoxy)azetidine HCl
Introduction: The Analytical Imperative
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride (CAS 1713160-68-9) is a highly versatile, nitrogen-containing heterocyclic building block[1]. It is increasingly utilized in the synthesis of CNS-penetrant lead compounds and targeted oncology therapeutics[2]. Because it serves as a critical intermediate in drug development, ensuring its chemical purity is paramount. Trace impurities—such as des-bromo analogs, positional isomers, or unreacted starting materials—can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
In pharmaceutical analytical development, achieving baseline resolution for basic, polar intermediates demands moving beyond generic platform methods. This guide objectively compares HPLC purity standards and provides a self-validating protocol designed to meet stringent regulatory thresholds.
Mechanistic Insights: Overcoming the Azetidine Challenge
Azetidine derivatives present a unique chromatographic challenge. The four-membered azetidine ring contains a secondary amine that is highly basic (pKa ~ 10–11). In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this basicity frequently leads to severe peak tailing.
The Causality of Peak Tailing:
When using generic C18 columns with simple acidic modifiers (like 0.1% Formic Acid), the protonated azetidine amine interacts with residual, unendcapped silanol groups (
The Rational Solution:
To overcome this, we must employ a rationally designed chromatographic system. By utilizing a Phenyl-Hexyl or Biphenyl stationary phase, we introduce
Objective Comparison: Generic vs. Optimized HPLC Methods
To objectively demonstrate the necessity of an optimized method, we compared a standard generic RP-HPLC method against a rationally designed Phenyl-Hexyl method for the analysis of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl.
Table 1: Comparison of HPLC Methods for 3-(4-Bromo-2-fluorophenoxy)azetidine HCl
| Chromatographic Parameter | Method A (Generic Platform) | Method B (Optimized Method) | Causality / Impact |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Phenyl-Hexyl provides necessary |
| Mobile Phase | Water/MeCN (0.1% FA) | Amm. Phosphate pH 3.85 / MeOH | Phosphate buffer masks silanols; Methanol enhances |
| Peak Tailing Factor ( | 2.1 (Significant tailing) | 1.1 (Symmetrical) | Symmetrical peaks prevent the masking of closely eluting trace impurities. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolution) | |
| Theoretical Plates ( | < 5,000 | > 15,000 | Higher efficiency ensures a robust limit of detection (LOD). |
Regulatory Grounding: ICH Q3A(R2) Compliance
In drug development, purity is a strict regulatory requirement. The 4 dictate stringent thresholds for impurities in new drug substances[4]. For an API with a maximum daily dose of ≤ 0.5 g, the analytical method must be sensitive enough to detect and quantify impurities down to the reporting threshold of 0.05%[5],[4].
Table 2: ICH Q3A(R2) Impurity Thresholds (Maximum Daily Dose ≤ 0.5g) [5]
| Threshold Type | Limit (%) | Regulatory Action Required |
| Reporting Threshold | 0.05% | Document and report the impurity in regulatory submissions. |
| Identification Threshold | 0.10% | Determine the exact chemical structure of the impurity. |
| Qualification Threshold | 0.15% | Conduct toxicological/safety studies to qualify the impurity. |
Self-Validating Experimental Protocol: Optimized Phenyl-Hexyl Method
A robust analytical method must be self-validating—meaning the protocol itself contains internal checks to verify system performance before any sample data is accepted.
Materials & Reagents
-
Column: Luna® Phenyl-Hexyl (150 mm × 4.6 mm i.d., 3 µm) or equivalent[3].
-
Mobile Phase A: 10 mM Ammonium phosphate buffer, adjusted to pH 3.85 with phosphoric acid[3].
-
Mobile Phase B: HPLC-grade Methanol[3].
-
Diluent: Water/Methanol (50:50, v/v).
Step-by-Step Workflow
-
System Preparation & Equilibration: Pump Mobile Phase A and B at a flow rate of 1.0 mL/min. Equilibrate the column at 5% B for 15 minutes. Set the column oven to 30°C and the UV detector to 282 nm (the optimal absorbance wavelength for the bromo-fluorophenoxy chromophore)[3].
-
Gradient Execution:
-
0–5 min: 5% B (Isocratic hold to focus the highly polar azetidine salt).
-
5–25 min: Linear ramp from 5% B to 80% B (Elutes the hydrophobic aromatic core).
-
25–30 min: Hold at 80% B (Column wash).
-
30–35 min: Return to 5% B (Re-equilibration)[3].
-
-
Self-Validating System Suitability Test (SST):
-
Action: Inject a 0.5 mg/mL standard solution of 3-(4-Bromo-2-fluorophenoxy)azetidine HCl five consecutive times.
-
Acceptance Criteria (Causality):
-
RSD of Peak Area ≤ 1.5% : Validates autosampler precision and detector stability[3].
-
Tailing Factor (
) ≤ 1.5 : Confirms that secondary silanol interactions are successfully suppressed by the pH 3.85 buffer. -
Theoretical Plates (
) ≥ 10,000 : Ensures the column bed is intact and providing sufficient efficiency to resolve the 0.05% reporting threshold impurities.
-
-
Decision Gate: Do not proceed to sample analysis unless all SST criteria are met.
-
-
Sample Analysis & Bracketing:
-
Inject the blank (diluent) to confirm baseline stability and lack of carryover.
-
Inject the sample preparations.
-
Inject a bracketing standard at the end of the sequence to validate that no instrument drift occurred during the run.
-
Workflow Visualization
Workflow for HPLC method optimization and ICH Q3A impurity qualification of azetidine derivatives.
References
- Title: 3-(4-Bromo-2-fluorophenoxy)
- Source: U.S. Food and Drug Administration (FDA)
- Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)
- Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)
- Source: National Institutes of Health (NIH)
Sources
Azetidine vs. Pyrrolidine Bioisosteres in Medicinal Chemistry: A Comparative Guide
As a Senior Application Scientist, I frequently encounter lead optimization campaigns stalled by the developability liabilities of saturated nitrogen heterocycles. The five-membered pyrrolidine ring is ubiquitous in medicinal chemistry, yet it often suffers from high intrinsic clearance and excessive lipophilicity. Ring contraction to a four-membered azetidine has emerged as a privileged bioisosteric replacement strategy [1]. This guide objectively compares the physicochemical and metabolic performance of azetidine versus pyrrolidine scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary to execute this scaffold hop successfully.
The Causality of Scaffold Hopping: Why Azetidine?
The decision to contract a pyrrolidine ring to an azetidine is driven by three fundamental physicochemical principles:
-
Conformational Pre-organization: Azetidine's puckered four-membered ring restricts the conformational freedom of appended functional groups [1]. The high ring strain (~25.2 kcal/mol) compared to larger heterocycles pre-organizes exit vectors, reducing the entropic penalty upon target binding and often enhancing target affinity [6].
-
Lipophilicity & Ligand Efficiency: Removing one methylene unit from pyrrolidine to form azetidine decreases lipophilicity (typically reducing cLogP by 0.3 to 0.5 units). This reduction inversely correlates with aqueous solubility and reliably improves Ligand Lipophilicity Efficiency (LipE), a critical metric for progressing clinical candidates [3, 6].
-
Basicity Modulation (pKa): While the baseline basicity of unsubstituted azetidine (pKa ~11.29) and pyrrolidine (pKa ~11.27) are nearly identical in aqueous solution [6], functionalized azetidines exhibit highly tunable basicity due to altered orbital hybridization. Lowering the pKa of a basic amine can reduce hERG channel liability and improve passive membrane permeability [4, 5].
Metabolic Stability: Overcoming CYP-Mediated Clearance
A primary driver for replacing pyrrolidine is its high susceptibility to Cytochrome P450 (CYP)-mediated α-oxidation, which leads to ring opening and rapid systemic clearance [2].
Pyrrolidines possess C-H bonds adjacent to the nitrogen that are highly vulnerable to hydrogen abstraction by CYP enzymes. Azetidines resist this metabolic pathway. The strained four-membered ring forces the C-H bonds into a geometry with higher s-character, significantly increasing the bond dissociation energy. This makes hydrogen abstraction thermodynamically unfavorable, effectively shunting metabolism away from the heterocycle and prolonging the in vitro half-life [2].
CYP450-mediated metabolic pathways for pyrrolidine vs. azetidine scaffolds.
Quantitative Data Comparison
Table 1: Comparative Physicochemical and ADME Properties (Model Systems)
| Property / Parameter | Pyrrolidine (5-membered) | Azetidine (4-membered) | Impact on Drug Design |
| Ring Strain (kcal/mol) | ~6.0 | 25.2 | Higher rigidity in azetidine pre-organizes exit vectors [6]. |
| Aqueous pKa (Unsubstituted) | 11.27 | 11.29 | Similar baseline; highly tunable via substitution [6]. |
| Lipophilicity (ΔcLogP) | Baseline | -0.3 to -0.5 | Azetidine improves aqueous solubility and LipE [3]. |
| Metabolic Stability (HLM t1/2) | Generally shorter | Generally longer | Azetidine mitigates α-oxidation liabilities [2]. |
| hERG Liability | Higher risk (lipophilic amine) | Lower risk | Reduced lipophilicity of azetidine weakens hERG binding [4]. |
Self-Validating Experimental Methodologies
To objectively validate the bioisosteric replacement, researchers must employ robust, self-validating experimental systems that isolate the variables being tested.
Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.
-
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Keep organic solvent (e.g., DMSO) below 0.1% to prevent CYP inhibition.
-
Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.
-
Initiation & Self-Validation: Add NADPH (final concentration 1 mM) to initiate the reaction. Validation Step: Run a parallel negative control replacing NADPH with buffer to rule out chemical instability or non-CYP degradation.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log (ln) of the remaining compound percentage versus time. The slope (
) yields the half-life ( ). Calculate intrinsic clearance: (µL/min/mg) = .
Protocol 2: PAMPA-BBB Permeability Assay
Objective: Assess if the pKa/LogD shifts from ring contraction affect blood-brain barrier penetration [5]. Causality: Azetidines can alter the basicity of the tertiary amine, potentially enhancing passive transcellular permeability across lipid bilayers. Step-by-Step Methodology:
-
Donor Plate Prep: Dilute the test compound to 10 µM in PBS (pH 7.4). Add 300 µL to the donor wells.
-
Membrane Coating: Coat the PVDF membrane of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid bilayer.
-
Acceptor Plate Prep: Add 200 µL of PBS (pH 7.4) to the acceptor wells.
-
Incubation & Self-Validation: Assemble the sandwich (donor + acceptor) and incubate at room temperature for 18 hours in a humidity chamber. Validation Step: Include highly permeable (verapamil) and low permeable (atenolol) reference standards to verify membrane integrity.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
).
Case Studies from the Bench
-
CDK2 Inhibitors (Oncology): In the optimization of selective CDK2 inhibitors, a pyrrolidine-based tertiary amide exhibited poor metabolic stability. Contracting the pyrrolidine to an azetidine maintained CDK2 potency while significantly improving mouse liver microsome clearance. The reduced lipophilicity of the azetidine analog improved Ligand Lipophilicity Efficiency (LipE) from 8.5 to 8.9, ultimately yielding a candidate that demonstrated 112% tumor growth inhibition in vivo [3].
-
DDR1/2 Kinase Inhibitors (Idiopathic Pulmonary Fibrosis): In the quest for inhaled inhibitors for IPF, early pyrrolidine series faced safety and selectivity challenges. Transitioning to an azetidine scaffold yielded nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an excellent pharmacokinetic profile suitable for lung retention and inhalation [4].
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors (Neurodegeneration): To optimize blood-brain barrier permeability, researchers modulated the pKa of a pyrrolidine tail by substituting it with an azetidine. The azetidine analog demonstrated better binding potency due to the higher basicity of its ring nitrogen interacting favorably with the heme propionate A, alongside improved cell permeability[5].
Systematic workflow for optimizing pyrrolidine leads via azetidine bioisosteric replacement.
Conclusion
The bioisosteric replacement of pyrrolidine with azetidine is not merely a structural tweak; it is a calculated physicochemical intervention. By understanding the causality behind ring strain, C-H bond dissociation energies, and lipophilicity, drug discovery scientists can systematically rescue metabolically labile or overly lipophilic leads, transforming them into viable clinical candidates.
References
-
St. Jean, D. J., Jr., & Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012, 55(13), 6002-6020.[Link]
-
Zeng, M., et al. "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters, 2023, 14(8), 1179–1187.[Link]
-
Carzaniga, L., et al. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." Journal of Medicinal Chemistry, 2026.[Link]
-
Do, H. T., et al. "Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry, 2019, 62(5), 2690–2707.[Link]
-
Talele, T. T., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm, 2019, 10, 1531-1552.[Link]
LogP comparison of azetidine ethers vs cyclobutane analogs
Topic: LogP Comparison of Azetidine Ethers vs. Cyclobutane Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In modern medicinal chemistry, the "escape from flatland" has driven a shift from planar aromatic systems to saturated heterocycles. Among these, azetidine (a 4-membered nitrogen heterocycle) and cyclobutane (its carbocyclic analog) are critical bioisosteres. This guide provides an in-depth technical comparison of azetidine ethers versus cyclobutane ethers , focusing on their partition coefficients (LogP/LogD).
Key Takeaway: Replacing a cyclobutane ether with an azetidine ether typically lowers LogP by 1.5 to 2.5 log units , depending on the pH and substitution pattern. This modification is a primary strategy to improve metabolic stability, aqueous solubility, and reduce non-specific binding while maintaining structural vectors.
Scientific Foundation: The Bioisosteric Rationale
Structural Divergence
While both scaffolds offer a rigid, puckered geometry that projects substituents in defined vectors (unlike the flexible ethyl or propyl chains), their electronic environments differ radically.
-
Cyclobutane: Lipophilic, metabolically susceptible (oxidative metabolism), and electronically neutral.
-
Azetidine: Polar, metabolically robust (often), and basic (secondary amine pKa ~11, tertiary ~10).
The "Ether" Linkage Context
In this guide, we specifically compare 3-alkoxyazetidines and alkoxycyclobutanes . The ether oxygen adds a hydrogen bond acceptor (HBA) vector. When combined with the azetidine nitrogen, the molecule becomes significantly more hydrophilic than the cyclobutane analog, which relies solely on the ether oxygen for polarity.
Decision Framework
The choice between these two scaffolds is often dictated by the need to modulate Lipophilic Ligand Efficiency (LLE).
Figure 1: Decision tree for selecting between azetidine and cyclobutane scaffolds based on physicochemical liabilities.
Comparative Analysis: LogP & Physicochemical Data[1][2]
The following data compares representative matched molecular pairs (MMP). Note that LogP refers to the partition coefficient of the neutral species, while LogD (Distribution Coefficient) accounts for ionization at a specific pH (typically 7.4).
Table 1: Physicochemical Profile Comparison[2]
| Feature | 3-Methoxyazetidine (Free Base) | Methoxycyclobutane | Delta (Δ) | Implication |
| Core Structure | Saturated N-Heterocycle | Saturated Carbocycle | N/A | Azetidine introduces basic center. |
| ClogP (Neutral) | ~ -0.5 to 0.2 | ~ 1.0 to 1.4 | ~ -1.5 | Significant lipophilicity reduction. |
| LogD (pH 7.4) | ~ -2.5 (mostly ionized) | ~ 1.2 (neutral) | ~ -3.7 | Massive polarity shift at physiological pH. |
| pKa (Conjugate Acid) | 9.5 - 10.5 | N/A (Neutral) | N/A | Azetidine is protonated at pH 7.4. |
| H-Bond Donors (HBD) | 1 (NH) | 0 | +1 | Increases solvation energy. |
| Topological Polar Surface Area (TPSA) | ~ 21 Ų (Ether + Amine) | ~ 9 Ų (Ether only) | +12 Ų | Affects BBB permeability. |
Mechanistic Explanation of Data
-
Ionization Effect: At pH 7.4, the azetidine nitrogen is protonated (
). This charged species partitions almost exclusively into the aqueous phase, driving the LogD down drastically compared to the neutral cyclobutane. -
Solvation: Even in the neutral state (LogP), the azetidine nitrogen lone pair accepts hydrogen bonds from water, increasing the energy penalty for entering the octanol phase.
-
Ring Strain: Both rings are strained, but the C-N bond dipoles in azetidine create a higher local polarity than the C-C bonds in cyclobutane.
Experimental Protocols
To validate these differences in your own program, use the following standardized protocols.
Synthesis of Test Compounds
-
Azetidine Ethers: typically synthesized from 1-Boc-3-hydroxyazetidine via O-alkylation (NaH/R-X) followed by acidic deprotection (TFA or HCl).
-
Cyclobutane Ethers: synthesized from cyclobutanone via reduction to cyclobutanol, followed by O-alkylation.
LogD Measurement Protocol (Shake-Flask Method)
While HPLC methods are faster, the Shake-Flask method remains the gold standard for accuracy, especially for small polar fragments.
Reagents:
-
n-Octanol (HPLC Grade, saturated with buffer)
-
Phosphate Buffer (pH 7.4, saturated with octanol)
-
HPLC-UV or LC-MS system for quantification.
Workflow:
-
Preparation: Dissolve test compound (1 mg) in DMSO (10 µL) and dilute into the pre-saturated Phosphate Buffer (1 mL).
-
Equilibration: Add pre-saturated n-Octanol (1 mL) to the buffer solution in a glass vial.
-
Partitioning: Vortex vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Carefully sample both the octanol (top) and buffer (bottom) layers. Analyze concentration via LC-MS/UV.
-
Calculation:
Figure 2: Workflow for Shake-Flask LogD determination.
Implications for Drug Design[2][3][4]
Metabolic Stability (LLE)
High lipophilicity is often correlated with high metabolic clearance (via CYP450s) and toxicity.
-
Cyclobutane Ethers: The C-H bonds adjacent to the ether oxygen are susceptible to oxidative dealkylation.
-
Azetidine Ethers: The electron-withdrawing nature of the protonated nitrogen (at physiological pH) deactivates the ring carbons towards oxidation. Furthermore, the overall lower LogD reduces the compound's affinity for the lipophilic active sites of CYP enzymes.
Solubility
Azetidine ethers generally exhibit >100-fold higher aqueous solubility than their cyclobutane analogs. This is driven by the solvation of the cationic ammonium species.
Cautionary Note: Chemical Stability
While azetidines are metabolically stable, they can be chemically reactive due to ring strain (~26 kcal/mol). Avoid strong nucleophiles in formulation. Cyclobutanes are generally chemically inert.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link] (Provides foundational data on 4-membered ring lipophilicity trends).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link] (Discusses saturated bioisosteres and LogP modulation).
-
PubChem Database. "3-Methoxyazetidine Hydrochloride."[1] National Library of Medicine. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today. [Link]
Sources
Comparative Guide: Crystal Structure & Solid-State Properties of 3-Aryloxyazetidine Hydrochloride Salts
Topic: Crystal Structure Data & Solid-State Developability of 3-Aryloxyazetidine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists.
Executive Summary: The Azetidine Advantage
In the optimization of CNS-active compounds, the azetidine scaffold has emerged as a superior bioisostere to the traditional pyrrolidine ring. By introducing a high-strain 4-membered ring, researchers can lower lipophilicity (LogD) and alter the metabolic vector without sacrificing potency.
This guide provides an in-depth technical comparison of 3-aryloxyazetidine hydrochloride salts against their free base forms and 5-membered pyrrolidine analogs. We focus on the critical solid-state properties—crystal packing, hydrogen bonding motifs, and solubility profiles—that determine a candidate's developability.
Structural Analysis: The "Butterfly" Conformation
The crystallographic signature of 3-aryloxyazetidine salts is defined by the relief of torsional strain. Unlike the "envelope" conformation of pyrrolidines, the azetidine ring typically adopts a puckered "butterfly" conformation .
Comparative Structural Metrics
The following table contrasts the expected structural parameters of the 3-phenoxyazetidine HCl salt with its pyrrolidine analog and free base.
| Feature | 3-Phenoxyazetidine HCl | 3-Phenoxypyrrolidine HCl | 3-Phenoxyazetidine Free Base |
| Ring Conformation | Puckered ( | Envelope ( | Puckered (highly flexible) |
| Puckering Angle | ~25–35° | ~40–45° | Variable (solvent dependent) |
| H-Bond Donor | |||
| Primary Interaction | Charge-assisted N-H...Cl | Charge-assisted N-H...Cl | Weak N...H-O / |
| Melting Point | 120–122 °C [1] | ~105–110 °C | < 50 °C (Oil/Low melt solid) |
| Lattice Stability | High (Ionic/H-bond network) | Moderate | Low (Van der Waals dominant) |
Expert Insight: The "butterfly" puckering in the azetidine salt is not just a static feature; it positions the axial/equatorial substituents (phenoxy group) to maximize
-interactions in the lattice, often leading to higher density packing compared to the more flexible pyrrolidine analogs.
Crystallization & Synthesis Workflow
To obtain high-quality single crystals for X-ray diffraction (SCXRD), a controlled synthesis and purification protocol is required. The following workflow ensures the isolation of the thermodynamically stable polymorph.
Experimental Protocol: Synthesis of 3-Phenoxyazetidine HCl
Grounding Source: Benchchem Technical Guide [2]
-
Precursor Activation: Mesylation of 1-benzhydryl-3-azetidinol using methanesulfonyl chloride (
) and triethylamine ( ) in DCM at 0°C. -
Nucleophilic Substitution: Displacement with sodium phenoxide in DMF at 80°C to install the aryloxy ether linkage.
-
Deprotection: Hydrogenolysis of the benzhydryl group using
(Pearlman's Catalyst) in ethanol under (4 atm). -
Salt Formation (Critical Step):
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow for isolating high-purity 3-phenoxyazetidine hydrochloride salts.
Solid-State Performance: H-Bonding & Solubility
The performance of the HCl salt is dictated by its supramolecular arrangement. In 3-aryloxyazetidine salts, the chloride anion typically bridges two azetidinium cations, forming a 1D-ladder or ribbon topology .
Hydrogen Bonding Network
-
Donor: The protonated azetidine nitrogen (
) acts as a bifurcated donor. -
Acceptor: The Chloride anion (
) accepts two hydrogen bonds, often creating a ring motif (Graph Set Notation). -
Significance: This charge-assisted network (
) provides a high lattice energy, directly translating to the higher melting point (120°C) compared to the free base.
Solubility & Stability Data
Comparison of the HCl salt vs. Free Base in aqueous media (pH 1.2 - 6.8).
| Parameter | HCl Salt | Free Base | Implication |
| Aqueous Solubility (pH 7) | > 50 mg/mL | < 1 mg/mL | Salt form essential for formulation. |
| Hygroscopicity | Moderate (deliquescent > 75% RH) | Low (Hydrophobic oil) | Salt requires moisture protection. |
| Chemical Stability | High (Solid state > 2 years) | Moderate (Oxidation prone) | HCl stabilizes the secondary amine. |
Protocol Note: Solubility profiles should be generated using the Shake-Flask Method (24h equilibrium) followed by HPLC quantification, as described in standard physicochemical profiling protocols [3].
Structural Logic Visualization
Figure 2: Causal relationship between the molecular structure of the azetidinium salt and its macroscopic thermal properties.
References
-
Apollo Scientific. 3-Phenoxyazetidine hydrochloride Safety & Data Sheet. CAS 301335-39-7.[4] Retrieved from
-
Benchchem. Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Retrieved from
-
Takács-Novák, K., et al. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK 2(4) (2014). Retrieved from
-
ChemScene. 3-Phenoxyazetidine (Free Base) Product Data. CAS 76263-18-8.[5] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 301335-39-7 Cas No. | 3-Phenoxyazetidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
Safety Operating Guide
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
As a heavily halogenated heterocyclic salt, 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride presents specific logistical and safety challenges in laboratory waste management. Because this molecule contains bromine, fluorine, and chlorine (via the hydrochloride salt), it falls strictly under Environmental Protection Agency (EPA) regulations for halogenated organic waste[1].
This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and step-by-step protocols required to safely handle, segregate, and dispose of this compound.
Chemical Profiling & Waste Segregation Logic
To establish a self-validating safety protocol, we must first understand the causality behind the disposal requirements:
-
The Halogen Effect: Organic compounds containing halogens (Br, F, Cl, I) cannot be processed through standard municipal waste or standard non-halogenated solvent incineration. When combusted at lower temperatures, halogenated organics can form highly toxic dioxins and furans[2]. Therefore, they require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting acidic gases (like HBr, HF, and HCl)[2].
-
The Azetidine Ring: The 4-membered azetidine ring possesses inherent ring strain. While the hydrochloride salt form stabilizes the amine, azetidine derivatives are generally recognized as severe skin and eye irritants[3].
-
Regulatory Compliance: Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing the entire volume to be treated as halogenated waste. This needlessly exponentially increases institutional hazardous waste management costs and violates standard Environmental Health and Safety (EHS) segregation principles[4].
Table 1: Hazard Profile and Waste Categorization
| Parameter | Specification / Requirement | Mechanistic Rationale |
| Primary Hazard Class | Skin/Eye Irritant (Category 2) | The azetidine nitrogen and acidic HCl salt interact with ocular and dermal moisture, causing irritation[3]. |
| Waste Stream Category | Halogenated Organic Waste | Contains covalent Br and F, plus ionic Cl. Must be segregated from non-halogenated solvents[1]. |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass | Prevents chemical leaching and structural degradation of the waste vessel[5]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat, localized exhaust (fume hood) | Prevents dermal absorption and inhalation of fine crystalline dust during transfer[3][5]. |
Experimental Workflows: Step-by-Step Disposal Methodologies
The following protocols dictate the exact handling procedures for various states of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride waste.
Protocol A: Solid Waste Disposal (Unused Reagent or Spills)
-
Container Selection: Select a leak-proof, chemically compatible container (HDPE or amber glass) with a secure, screw-on cap[5].
-
Collection: Using a non-sparking spatula, carefully transfer the solid powder into the waste container. Crucial Step: Perform this inside a certified chemical fume hood to prevent the dispersion of irritating dust[3].
-
Labeling: Immediately affix a hazardous waste label. Explicitly write "Halogenated Organic Solid Waste" and list the full chemical name. Do not use abbreviations.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and strong bases.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
If the compound is dissolved in a solvent (e.g., during a synthesis workflow or extraction):
-
Segregation: Ensure the receiving waste carboy is explicitly labeled for Halogenated Solvents (often designated by green labels or specific EHS color-coding)[1].
-
Verification: Verify that the carboy does not contain incompatible mixtures, such as inorganic acids (e.g., nitric acid) or strong oxidizers, which could trigger an exothermic reaction[6].
-
Transfer: Use a secondary containment tray during transfer. Pour the solution slowly to avoid splashing.
-
Documentation: Log the estimated mass or volume of the compound and the solvent on the carboy's composite inventory sheet[1].
Protocol C: Empty Container Decontamination (Triple Rinsing)
Empty primary containers that previously held the pure compound cannot be discarded in standard trash without decontamination[5].
-
First Rinse: Add a small volume of a compatible, highly miscible solvent (e.g., acetone or methanol) to the empty vial. Cap and agitate.
-
First Rinsate Disposal: Pour this first rinsate directly into the Halogenated Liquid Waste container, as it contains the highest concentration of residual chemical[5].
-
Subsequent Rinses: Repeat the process two more times. Depending on your specific institutional EHS guidelines, the 2nd and 3rd rinsates may either go into the halogenated waste or standard solvent waste.
-
Defacing: Once triple-rinsed, deface the original manufacturer label with a thick marker and dispose of the glass/plastic as instructed by local regulations.
Spill Response and Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
-
Dry Spill: Do not use compressed air or dry sweeping, which aerosolizes the irritant[7]. Use an electrically protected, explosion-proof HEPA vacuum, or gently wet-brush the solid using a damp absorbent pad[8]. Place all cleanup materials into a sealed plastic bag, then into a solid halogenated waste container[7].
-
Wet Spill (Solution): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or silica gel)[9]. Avoid using combustible materials like paper towels for large spills of halogenated solvents[5]. Scoop the absorbed mixture into the halogenated solid waste stream. Wash the area with copious amounts of water and a suitable detergent[7].
Waste Segregation & Disposal Workflow
The following diagram illustrates the self-validating decision matrix for processing this compound.
Caption: Decision-making workflow for the segregation and disposal of halogenated azetidine waste.
References
-
Bucknell University Environmental Health and Safety. (2016). Hazardous Waste Segregation Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Louisville Department of Environmental Health and Safety. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Azetidine - Safety Data Sheet [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Personal Protective Equipment & Safe Handling Guide: 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7]
Compound: 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride CAS (Analog/Generic Class): Azetidine derivatives (Specific CAS may vary by vendor; treat as Class: Halogenated Nitrogen Heterocycle).[1]
As a Senior Application Scientist, I urge you to look beyond the standard "Irritant" label. This compound combines three distinct structural motifs that dictate our safety protocol:
-
The Azetidine Ring: A strained 4-membered nitrogen heterocycle.[1] While the hydrochloride salt stabilizes this ring, it retains potential alkylating properties and reactivity, particularly if the free base is liberated.
-
Halogenated Phenoxy Group: The bromine and fluorine substituents increase lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.[1]
-
Hydrochloride Salt: This form is prone to generating fine, electrostatic dust, making inhalation the primary route of exposure during weighing and transfer.
Core Safety Directive: Treat this substance as a potent respiratory irritant and potential sensitizer .[1] All solid handling must occur under engineering controls.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must validate the specific risks associated with this molecular architecture.
| Hazard Class | Risk Description | Causality |
| Respiratory Irritant (STOT-SE 3) | High risk of mucosal inflammation.[1] | The HCl salt form creates fine particulate dust; upon contact with mucous membranes, it hydrolyzes to release acidic micro-environments. |
| Skin/Eye Corrosivity | Severe irritation to potential burns.[1][2] | The combination of the acidic salt and the lipophilic halogenated aromatic ring facilitates rapid tissue interaction. |
| Reactivity | Potential ring-opening polymerization.[1] | The strained azetidine ring is susceptible to nucleophilic attack.[1][3] Avoid contact with strong oxidizers or strong bases in uncontrolled settings.[1] |
PPE Matrix: The Defense System
Do not rely on "standard" lab PPE.[1] Use this enhanced matrix designed for handling functionalized heterocycles.
A. Respiratory Protection (Primary Defense)[1]
-
Engineering Control (Mandatory): All open-container manipulations (weighing, dispensing) must be performed in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
-
PPE Overlay: If work must occur outside a hood (e.g., balance calibration, instrument maintenance), use a NIOSH-approved N95 or P100 particulate respirator .
-
Why: Surgical masks offer zero protection against chemical salts.[1]
-
B. Hand Protection (Permeation Barrier)[1]
-
Strategy: Double-Gloving Protocol .
-
Inner Layer: 4-mil Nitrile (Disposable).[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).[1]
-
Protocol: Inspect the outer glove immediately after any contact with the solid or solution.[1] Change outer gloves every 2 hours or immediately upon splash.[1]
C. Eye & Face Protection[1][3][9][10][11][12][13]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).[1]
-
Contraindicated: Standard safety glasses are insufficient for handling fine powders of acidic salts, as air currents can carry dust behind the lens.
D. Body Protection[1][8][9][10][11][12][14]
Operational Protocol: Step-by-Step Handling
This protocol is designed to be self-validating—each step prepares the safety of the next.[1]
Phase 1: Preparation & Weighing[1]
-
Static Mitigation: Hydrochloride salts are notoriously static-prone.[1] Place an ionizing bar or anti-static gun near the balance inside the fume hood.[1]
-
Reasoning: Static charge causes "flying powder," significantly increasing inhalation risk and balance contamination.
-
-
Draft Shielding: Utilize the balance's draft shield effectively. Minimize sash height to the lowest working aperture to maintain containment while reducing turbulence.[1]
Phase 2: Solubilization & Transfer[1]
-
Solvent Choice: Dissolve the solid immediately after weighing.[1] Common solvents: DMSO, Methanol, or DCM (Dichloromethane).
-
Exotherm Check: Azetidine salts may exhibit a mild exotherm upon dissolution.[1] Add solvent slowly.[1]
-
Inerting: If storing the solution, purge the headspace with Argon or Nitrogen.[1]
-
Reasoning: Prevents oxidative degradation of the azetidine ring and moisture absorption by the hygroscopic salt.
-
Phase 3: Decontamination[1][2]
Emergency Response & Disposal
Accidental Exposure[1][14]
-
Eye Contact: Flush immediately for 15 minutes .[1] Hold eyelids open. The acidic nature of the HCl salt requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[1][4][5][6] Do not use alcohol/solvents (this enhances absorption of the halogenated motif).[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential for delayed pulmonary edema with amine salts).
Waste Disposal Plan
Segregate waste streams to prevent dangerous side reactions.[1]
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Solid | "Toxic/Irritant Solid - Azetidine HCl" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvents + Amine Salts" |
| Contaminated Sharps | Hazardous Sharps | "Chemically Contaminated Sharps" |
Critical Note: Do not mix with oxidizing acid waste (e.g., Nitric Acid waste), as this can lead to violent decomposition of the organic amine.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the "Safe Handling Loop" required for this compound.
Caption: Operational workflow emphasizing the critical transition from engineering controls to chemical containment.
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][7] United States Department of Labor.[1] [Link]
-
National Research Council. (2011).[1][8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10][11] The National Academies Press.[1][8] [Link]
-
PubChem. (n.d.).[1] Azetidine Hydrochloride - Safety and Hazards.[1][12][6][13] National Library of Medicine.[1] [Link]
-
Washington State University. (n.d.).[1] Halogenated Solvents and Organics Safety Guide.[1] WSU Environmental Health & Safety.[1] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aaronchem.com [aaronchem.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. PRUDENT PRACTICES IN THE LABORATORY: HANDLING AND - ProQuest [proquest.com]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google 圖書 [books.google.com.hk]
- 11. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
